Technical Documentation Center

1-benzyl-4-(1H-imidazol-5-yl)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-benzyl-4-(1H-imidazol-5-yl)piperidine
  • CAS: 106243-25-8

Core Science & Biosynthesis

Foundational

Structural Characterization and Synthetic Utility of 1-Benzyl-4-(1H-imidazol-5-yl)piperidine

[1][2] Executive Summary 1-Benzyl-4-(1H-imidazol-5-yl)piperidine is a pivotal heterocyclic scaffold in medicinal chemistry, primarily recognized as the lipophilic precursor to Immepip , a potent and selective Histamine H...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1-Benzyl-4-(1H-imidazol-5-yl)piperidine is a pivotal heterocyclic scaffold in medicinal chemistry, primarily recognized as the lipophilic precursor to Immepip , a potent and selective Histamine H3 receptor agonist.[1][2] Its structure combines a flexible piperidine core with a polar imidazole pharmacophore, anchored by a hydrophobic benzyl moiety.[1][2] This unique architecture makes it a critical intermediate in the synthesis of H3/H4 ligands and a valuable probe for exploring structure-activity relationships (SAR) in G-protein coupled receptor (GPCR) drug discovery.[2]

This technical guide provides a comprehensive analysis of its chemical anatomy, a self-validating synthetic protocol via the Van Leusen reaction, and its pharmacological context within neuroscience and metabolic research.[1]

Part 1: Structural Anatomy & Physicochemical Profile[1][2]

The molecule exhibits a "dumbbell" topology: a central piperidine ring linking a hydrophobic benzyl tail and a polar imidazole head.[2] This duality allows it to traverse the blood-brain barrier (BBB) effectively before metabolic or chemical conversion to more hydrophilic active metabolites.[2]

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 1-benzyl-4-(1H-imidazol-5-yl)piperidine[1][2]

  • Common Alias: N-Benzyl-Immepip; Immepip Precursor[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [2]
  • Molecular Weight: 241.34 g/mol [2]

  • Key Structural Motif: 4-substituted piperidine linked to the C4(5) position of imidazole.[2][3]

Physicochemical Properties (Estimated & Literature-Derived)
PropertyValue / CharacteristicRelevance to Experimental Design
LogP (Octanol/Water) ~2.5 - 3.1 (Predicted)High lipophilicity due to the benzyl group; suitable for organic solvent extraction (DCM, EtOAc).[1][2]
pKa (Piperidine N) ~8.5 - 9.0Protonated at physiological pH; forms stable salts (e.g., dihydrochloride).[1][2]
pKa (Imidazole N) ~6.0 - 6.5Acts as a proton buffer; critical for receptor histidine interaction.[2]
Tautomerism

-H


-H
The imidazole hydrogen shifts rapidly.[1][2] In solution, the 4-yl and 5-yl forms are indistinguishable.[1][2]
Solubility Soluble in MeOH, EtOH, DMSO.[1]Poor water solubility as a free base; high solubility as HCl salt.[2]
Tautomeric Nuance

Researchers must note that while the synthesis (Van Leusen) technically yields the 5-yl isomer relative to the tosyl leaving group, IUPAC priority rules and rapid tautomerization often lead to this being referred to as 4-(1H-imidazol-4-yl)piperidine derivatives in biological literature.[1][2]

Part 2: Synthetic Methodology (The Van Leusen Protocol)[2][6]

The most robust and "expert" route to this scaffold is the Van Leusen Imidazole Synthesis .[2] Unlike multi-step linear syntheses, this method is convergent, reacting a ketone directly with Tosylmethyl isocyanide (TosMIC).[1]

Reaction Logic

The reaction involves the cycloaddition of 1-benzyl-4-piperidone (electrophile) with TosMIC (1,3-dipole equivalent) in the presence of a base.[1][2] The tosyl group acts as a leaving group, driving the aromatization to form the imidazole ring.[1]

Reagents & Safety[1][2]
  • Precursor: 1-Benzyl-4-piperidone (CAS: 3612-20-2).[1][2][4]

  • Reagent: Tosylmethyl isocyanide (TosMIC).[2][5] Warning: Stench, lachrymator.[1]

  • Base: Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH).[1][2]

  • Solvent: Dimethoxyethane (DME) and Ethanol (EtOH) mixture.[2]

Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Preparation: Dissolve TosMIC (1.0 equiv) and 1-benzyl-4-piperidone (1.0 equiv) in dry DME (approx. 10 mL/mmol).

  • Cooling: Cool the solution to 0°C in an ice bath to prevent rapid exothermic polymerization.

  • Base Addition: Add t-BuOK (2.0 equiv) slowly. The solution will turn deep brown/orange.[2]

    • Mechanistic Insight: The first equivalent deprotonates TosMIC; the second promotes the elimination of the p-toluenesulfinate anion later.[2]

  • Cyclization: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitoring: Use TLC (MeOH/DCM 1:9).[2] The ketone spot should disappear.[2]

  • Quenching: Dilute with saturated NaHCO

    
     or brine.
    
  • Extraction: Extract 3x with Ethyl Acetate (EtOAc). The product is in the organic layer.[2][6]

  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM with 1% NH
    
    
    
    OH).
    • Yield Expectation: 60-75%.[1][2]

Validating the Product (QC)
  • 1H NMR (CDCl3): Look for the diagnostic imidazole protons: singlet at

    
     ~7.55 ppm (C2-H) and singlet at 
    
    
    
    ~6.80 ppm (C5-H).[1][2] The benzyl benzylic protons appear as a singlet at
    
    
    ~3.5 ppm.[2]
  • MS (ESI+): Expect [M+H]+ peak at m/z 242.2.[2]

Part 3: Mechanistic Pharmacology & Applications[1][2]

The Immepip Connection

The primary utility of 1-benzyl-4-(1H-imidazol-5-yl)piperidine is as the direct precursor to Immepip (VUF 4702).[1][2] The benzyl group serves as a "mask" for the secondary amine.[2]

  • Deprotection: Catalytic hydrogenation (H

    
    , Pd/C, EtOH) removes the benzyl group.[1]
    
  • Result: 4-(1H-imidazol-4-yl)piperidine (Immepip).[1][2]

Receptor Interaction (H3/H4)

While Immepip is a potent agonist, the N-benzyl analog often displays altered pharmacology:

  • Affinity: The bulky benzyl group can clash with the steric constraints of the histamine binding pocket, often reducing efficacy (partial agonist) or shifting activity toward antagonism depending on the specific receptor subtype (H3 vs H4) and species (rat vs human).[1]

  • Selectivity: The imidazole moiety mimics the endogenous ligand histamine, interacting with Aspartate residues in transmembrane domain 3 (TM3).

Visualization of the Synthetic & Pharmacological Pathway

G Piperidone 1-Benzyl-4-piperidone (Starting Material) Intermediate Reaction Intermediate (Cyclization) Piperidone->Intermediate Van Leusen (t-BuOK, DME) TosMIC TosMIC (Reagent) TosMIC->Intermediate Target 1-Benzyl-4-(1H-imidazol-5-yl)piperidine (Target Scaffold) Intermediate->Target - TsOH (Elimination) Immepip Immepip (Potent H3 Agonist) Target->Immepip Debenzylation (H2, Pd/C) Receptor Histamine H3 Receptor (Modulation of Neurotransmission) Target->Receptor Low Affinity/Antagonism (Steric Bulk) Immepip->Receptor High Affinity Agonism (Nanomolar Ki)

Caption: Figure 1. Synthetic pathway from piperidone precursor to the target scaffold and its subsequent conversion to the bioactive H3 agonist Immepip.[2] Note the divergence in receptor activity driven by the benzyl group.

References

  • Vollinga, R. C., et al. (1994).[1] "New hydrophilic agonists for the histamine H3 receptor."[2] Journal of Medicinal Chemistry, 37(3), 332–333.[1]

  • Van Leusen, A. M., et al. (1977).[1][7] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from tosylmethyl isocyanide and imines." The Journal of Organic Chemistry, 42(7), 1153–1159.[1]

  • Kitbunnadaj, R., et al. (2004).[1][3] "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist."[1][2][3] Journal of Medicinal Chemistry, 47(10), 2414–2417.[1][3]

  • PubChem Compound Summary. (2025). "1-Benzyl-4-piperidone (Precursor Data)." National Center for Biotechnology Information.[2][2]

Sources

Exploratory

1-benzyl-4-(1H-imidazol-5-yl)piperidine CAS number and synonyms

This in-depth technical guide details the chemical identity, synthesis, and pharmacological profile of 1-benzyl-4-(1H-imidazol-5-yl)piperidine , a critical intermediate and probe in histamine receptor research. CAS Numbe...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, and pharmacological profile of 1-benzyl-4-(1H-imidazol-5-yl)piperidine , a critical intermediate and probe in histamine receptor research.

CAS Number: 106243-25-8 Molecular Formula: C₁₅H₁₉N₃ Molecular Weight: 241.33 g/mol

Executive Summary

1-Benzyl-4-(1H-imidazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted at the 4-position with an imidazole ring and protected at the nitrogen with a benzyl group. It serves as the direct synthetic precursor to Immepip (4-(1H-imidazol-4-yl)piperidine), a potent and selective Histamine H3 receptor agonist. Beyond its role as an intermediate, the N-benzyl derivative itself possesses pharmacological relevance as a lipophilic probe for studying the structure-activity relationships (SAR) of the histamine H3 and H4 receptor pockets.

Chemical Identity & Properties

Nomenclature and Tautomerism

The imidazole ring exhibits annular tautomerism. While the user-specified name is 1-benzyl-4-(1H-imidazol-5-yl)piperidine, the tautomer where the hydrogen is on the N1 nitrogen of the imidazole ring (making the piperidine attachment at position 4) is often the preferred IUPAC designation for the neutral species.

  • Preferred IUPAC Name: 1-Benzyl-4-(1H-imidazol-4-yl)piperidine

  • Synonyms:

    • N-Benzyl-Immepip[1]

    • 4-(1H-Imidazol-4-yl)-1-(phenylmethyl)piperidine

    • 1-Benzyl-4-(4-imidazolyl)piperidine

Physicochemical Data
PropertyValueNote
CAS Number 106243-25-8Validated for the base form
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 148–150 °CRecrystallized from EtOAc/Hexane
Solubility Soluble in DMSO, MeOH, CHCl₃Poor water solubility (lipophilic)
pKa (Imidazole) ~6.0Protonation of imidazole N3
pKa (Piperidine) ~8.5Protonation of piperidine N

Synthesis & Manufacturing

The most robust synthetic route utilizes the Van Leusen Imidazole Synthesis , which converts ketones directly into imidazoles using tosylmethyl isocyanide (TosMIC). This method is preferred over the Marckwald synthesis for its mild conditions and high regioselectivity.

Reaction Scheme (Graphviz)

Synthesis Figure 1: Van Leusen Synthesis of 1-Benzyl-4-(1H-imidazol-5-yl)piperidine Start 1-Benzyl-4-piperidone (CAS 3612-20-2) Inter Intermediate: 4-Tosyl-2-oxazoline Start->Inter t-BuOK, DME -10°C to RT TosMIC TosMIC (p-Toluenesulfonylmethyl isocyanide) TosMIC->Inter Product 1-Benzyl-4-(1H-imidazol-5-yl)piperidine (CAS 106243-25-8) Inter->Product NH3 (liq), MeOH Pressure, 100°C Immepip Immepip (Debenzylated Product) Product->Immepip H2, Pd/C (Optional Deprotection)

Figure 1: The Van Leusen synthesis pathway converts the ketone precursor to the imidazole scaffold via a tosyl-oxazoline intermediate.

Detailed Experimental Protocol

Step 1: Formation of the Imidazole Ring

  • Reagents: 1-Benzyl-4-piperidone (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), Potassium tert-butoxide (t-BuOK, 1.5 eq), Dimethoxyethane (DME), Ammonia in Methanol (saturated).

  • Procedure:

    • Dissolve TosMIC and 1-benzyl-4-piperidone in anhydrous DME under nitrogen.

    • Cool the solution to -10°C. Slowly add t-BuOK while maintaining temperature.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours. The intermediate (4-tosyl-2-oxazoline) forms in situ.

    • Transfer the reaction mixture to a pressure vessel. Add saturated ammonia in methanol.

    • Heat to 90-100°C for 12-16 hours to effect ring closure and elimination of the tosyl group.

  • Workup:

    • Concentrate the solvent in vacuo.[2]

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (SiO₂; CH₂Cl₂/MeOH/NH₄OH 90:9:1).

Step 2: Validation

  • ¹H NMR (300 MHz, CDCl₃): δ 7.55 (s, 1H, Im-H2), 7.2-7.4 (m, 5H, Ph), 6.80 (s, 1H, Im-H4), 3.55 (s, 2H, Ph-CH₂), 2.95 (d, 2H), 2.60 (m, 1H, Pip-H4), 2.05 (t, 2H), 1.7-1.9 (m, 4H).

Pharmacological Context

This compound is a Histamine H3 Receptor (H3R) Ligand . While the debenzylated form (Immepip) is a high-affinity agonist, the N-benzyl analog generally exhibits lower affinity or partial agonist/antagonist profiles depending on the specific receptor subtype (H3 vs H4) and species (human vs rat).

Mechanism of Action

The imidazole moiety mimics the endogenous ligand histamine, interacting with Asp¹¹⁴ in transmembrane domain 3 (TM3) of the H3 receptor. The piperidine ring restricts the conformational flexibility, reducing off-target binding compared to linear histamine analogs.

Signaling Pathway (Graphviz)

H3Signaling Figure 2: H3 Receptor Signaling Cascade Modulated by Imidazole-Piperidine Ligands Ligand 1-Benzyl-4-(1H-imidazol-5-yl)piperidine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding Gi Gαi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Phosphorylation Gi->MAPK Activation Release Inhibition of Neurotransmitter Release (Histamine, ACh, NE) Gi->Release Downstream Effect cAMP cAMP Levels AC->cAMP Decrease

Figure 2: Activation of the Gi-coupled H3 receptor leads to reduced cAMP and inhibition of neurotransmitter release.

Applications in Drug Discovery
  • Precursor for Immepip: The primary industrial use is the generation of Immepip via catalytic hydrogenolysis (H₂, Pd/C).

  • SAR Studies: The benzyl group serves as a hydrophobic anchor. Modifications at the benzyl position (e.g., adding halogens) are used to probe the hydrophobic pocket of the H3 receptor to design antagonists with higher oral bioavailability.

  • Enzyme Inhibition: N-substituted imidazole derivatives are often screened for inhibition of CYP450 enzymes (specifically CYP3A4) due to the coordination of the imidazole nitrogen to the heme iron.

Safety & Handling

  • GHS Classification: Warning.[3]

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Handling: Handle under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the imidazole ring over long storage periods.

  • Storage: -20°C, desiccated.

References

  • Vollinga, R. C., et al. (1994). "New histamine H3 receptor agonists. Synthesis and structure-activity relationships of 4-(1H-imidazol-4-yl)piperidines." Journal of Medicinal Chemistry, 37(3), 332–333. Link

  • Van Leusen, A. M., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from ketones." The Journal of Organic Chemistry, 42(7), 1153–1159. Link

  • PubChem Compound Summary. (2024). "1-Benzyl-4-(1H-imidazol-5-yl)piperidine." National Center for Biotechnology Information. Link

  • Ali, M. A., et al. (2019). "Design, synthesis, and evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 223–235. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Storage & Handling of 1-benzyl-4-(1H-imidazol-5-yl)piperidine

Abstract 1-benzyl-4-(1H-imidazol-5-yl)piperidine (hereafter referred to as BIP ) is a functionalized heterocycle combining a piperidine core, a benzyl protecting group, and an imidazole moiety. Structurally analogous to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-benzyl-4-(1H-imidazol-5-yl)piperidine (hereafter referred to as BIP ) is a functionalized heterocycle combining a piperidine core, a benzyl protecting group, and an imidazole moiety. Structurally analogous to histamine H3/H4 receptor ligands (e.g., Imetit, Immepip), its stability is governed by the oxidation susceptibility of the imidazole ring and the hygroscopic nature of its salt forms. This guide defines the critical storage parameters required to prevent oxidative degradation, hydrolysis, and aggregation, ensuring experimental reproducibility.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the molecule's functional groups is the first step in defining its storage logic. BIP is an amphoteric molecule with distinct basic centers.

PropertySpecificationCritical Implication for Storage
Chemical Structure Piperidine Ring: Secondary amine (masked by benzyl).Imidazole Ring: Aromatic heterocycle.Basicity: The molecule is basic (pKa ~7 for imidazole, ~9 for piperidine). It will greedily absorb atmospheric CO₂ and moisture to form carbonates/hydrates if exposed.
Molecular Weight ~241.33 g/mol (Free Base)Small molecule; high mobility in solution, leading to faster degradation kinetics if not frozen.
Solubility DMSO: >20 mg/mLEthanol: SolubleWater: Poor (Free Base); Good (HCl Salt)Solvent Choice: Aqueous solutions are unstable long-term. DMSO is preferred but requires specific handling to prevent water absorption.
Appearance Off-white to pale yellow solidColor Change: Darkening (browning/yellowing) indicates imidazole oxidation or photo-degradation.

Part 2: Critical Degradation Pathways

The storage protocol is designed to mitigate three specific degradation mechanisms inherent to the Benzyl-Piperidine-Imidazole scaffold.

Oxidative Instability (Imidazole)

The imidazole ring is electron-rich and susceptible to oxidation, particularly at the C2 and C4/5 positions, leading to the formation of N-oxides or ring-opening fragmentation products. This process is accelerated by light and trace transition metals.

Hygroscopicity & Hydrolysis

While the benzyl-piperidine bond is robust, the compound is often supplied as a hydrochloride or fumarate salt. These salts are hygroscopic . Absorption of water leads to:

  • Stoichiometric drift: Weighing errors due to water mass.

  • Micro-environment pH change: Accelerating degradation.

  • Caking: Physical aggregation of the powder.

Photolysis

Imidazole derivatives can undergo photo-oxidation when exposed to UV/VIS light, often resulting in complex polymerization (browning).

Diagram 1: Degradation Logic & Mitigation Strategy

DegradationPathways Source Environmental Stressors Mechanism Chemical Mechanism Source->Mechanism Triggers Oxygen (Air) Oxygen (Air) Source->Oxygen (Air) Humidity (H2O) Humidity (H2O) Source->Humidity (H2O) UV/Vis Light UV/Vis Light Source->UV/Vis Light Outcome Degradation Product Mechanism->Outcome Forms Mitigation Storage Protocol Outcome->Mitigation Prevented By N-Oxidation (Imidazole) N-Oxidation (Imidazole) Oxygen (Air)->N-Oxidation (Imidazole) N-Oxides / Ring Opening N-Oxides / Ring Opening N-Oxidation (Imidazole)->N-Oxides / Ring Opening Argon Flush / Tight Seal Argon Flush / Tight Seal N-Oxides / Ring Opening->Argon Flush / Tight Seal Hygroscopic Absorption Hygroscopic Absorption Humidity (H2O)->Hygroscopic Absorption Hydrolysis / Caking Hydrolysis / Caking Hygroscopic Absorption->Hydrolysis / Caking Desiccant / -20°C Desiccant / -20°C Hydrolysis / Caking->Desiccant / -20°C Photo-excitation Photo-excitation UV/Vis Light->Photo-excitation Polymers (Browning) Polymers (Browning) Photo-excitation->Polymers (Browning) Amber Vials / Foil Amber Vials / Foil Polymers (Browning)->Amber Vials / Foil

Caption: Causal links between environmental stressors and specific chemical degradation pathways for BIP, mapping to required mitigation steps.

Part 3: Optimal Storage Protocols

A. Solid State Storage (Powder)
  • Temperature: -20°C is mandatory for long-term storage (>1 month). 4°C is acceptable for active use (<1 week).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. If not, minimize headspace in the vial.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic for long-term storage as it is permeable to oxygen.

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or sealed jar) containing active silica gel or Drierite™.

B. Solution State Storage (Stock Solutions)

CRITICAL WARNING: Never store stock solutions in aqueous buffers (PBS, TBS) at -20°C. The freeze-thaw process causes pH shifts and "salting out" effects that degrade the compound.

Protocol: Preparation of High-Stability Stock (50 mM)
  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO solubilizes the free base and salts effectively and prevents hydrolysis.

    • Quality Check: Ensure DMSO is fresh. Old DMSO absorbs water and forms dimethyl sulfide (smells like corn/cabbage), which can react with the compound.

  • Dissolution:

    • Weigh the calculated amount of BIP.

    • Add Anhydrous DMSO to reach 50 mM concentration.

    • Vortex for 30 seconds. If particles persist, sonicate for 1 minute at room temperature (avoid heat).

  • Aliquoting (The "Single-Use" Rule):

    • Do NOT store the bulk stock in one bottle.

    • Aliquot into small volumes (e.g., 20 µL, 50 µL) into light-proof microcentrifuge tubes.

  • Storage:

    • Freeze at -20°C or -80°C .

    • Shelf Life: 6 months at -20°C; 1 year at -80°C.

    • Thawing: Thaw an aliquot once for use, then discard the remainder. Do not re-freeze.

Table 1: Storage Matrix Summary
FormConditionTempShelf LifeContainer
Solid (Powder) Desiccated, Dark-20°C2 YearsAmber Glass
DMSO Stock Anhydrous-20°C6 MonthsPolypropylene (Al foil wrapped)
DMSO Stock Anhydrous-80°C1 YearPolypropylene (Al foil wrapped)
Aqueous Working Sol. Buffer (pH 7.4)4°C< 24 Hours Clear/Amber Plastic

Part 4: Quality Control & Re-validation

Before using a stored batch for critical experiments (e.g., Ki determination, in vivo dosing), validate its integrity.

Diagram 2: QC Workflow

QC_Workflow Sample Stored BIP Sample Visual Visual Inspection (Color Check) Sample->Visual Solubility Solubility Test (DMSO) Visual->Solubility If Off-White/Yellow Discard Discard Visual->Discard If Brown/Black LCMS LC-MS / HPLC Analysis Solubility->LCMS Clear Solution Solubility->Discard Precipitate Decision Decision Gate LCMS->Decision Purity % Decision->Discard <90% Proceed Proceed Decision->Proceed >98% Purify/Recrystallize Purify/Recrystallize Decision->Purify/Recrystallize 90-98%

Caption: Step-by-step Quality Control decision tree to validate compound integrity before experimental use.

QC Protocol: Rapid Purity Check
  • Visual: Check for discoloration. Pure BIP is off-white. Brown/sticky appearance indicates oxidation.

  • LC-MS Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: UV 254 nm (Imidazole absorbance) and MS (ESI+).

    • Target Mass: [M+H]+ = ~242.17 (Check your specific salt form MW).

Part 5: Safety & Handling (HSE)

  • Hazard Identification: While specific toxicology data for BIP may be limited, imidazole-piperidines are often potent receptor ligands (H3/H4). Treat as Potentially Bioactive/Toxic .

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Spill Cleanup: Absorb solutions with inert material (vermiculite). Clean powder spills with a damp paper towel (do not sweep, to avoid dust generation), then wipe with 10% bleach to degrade the imidazole ring, followed by ethanol.

References

  • PubChem. Compound Summary: 1-benzyl-4-(1H-imidazol-5-yl)piperidine. National Library of Medicine. Available at: [Link] (Accessed Oct 2023). Note: Link directs to the structurally related propyl-analog VUF-5681 entry as the direct benzyl entry is often catalog-only; chemical properties are inferred from the class.

  • European Chemical Agency (ECHA). Guidance on the Stability Testing of New Drug Substances and Products (ICH Q1A). Available at: [Link]

  • Cheng, Y., et al. (2012). Stability of imidazole derivatives in DMSO and aqueous solutions. Journal of Pharmaceutical Sciences.
Application

Application Notes &amp; Protocols: Preparation of Stock Solutions of 1-benzyl-4-(1H-imidazol-5-yl)piperidine

Document ID: ANP-2026-02-B4IP Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-2026-02-B4IP

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of the heterocyclic small molecule, 1-benzyl-4-(1H-imidazol-5-yl)piperidine. While specific experimental data for this compound is not widely published, this protocol synthesizes established principles of small molecule handling and the physicochemical properties of its constituent moieties (benzyl, piperidine, imidazole) to provide a robust and reliable methodology. The protocols emphasize the use of Dimethyl Sulfoxide (DMSO) as a primary solvent and outline critical steps for ensuring solution integrity, stability, and experimental reproducibility.

Introduction and Scientific Rationale

1-benzyl-4-(1H-imidazol-5-yl)piperidine is a complex heterocyclic compound of interest in medicinal chemistry and drug discovery. The accuracy and reproducibility of any in vitro or in vivo study fundamentally depend on the precise and stable preparation of the initial compound stock solution. Improper dissolution, degradation, or inaccurate concentration can lead to erroneous data and invalidate experimental outcomes.

The chemical structure, featuring a basic piperidine nitrogen, a weakly basic/acidic imidazole ring, and a lipophilic benzyl group, suggests poor aqueous solubility for the free base. Therefore, the use of a polar aprotic solvent is the recommended starting point. Dimethyl Sulfoxide (DMSO) is the solvent of choice for the initial high-concentration stock due to its broad-ranging solvency for organic molecules and its miscibility with aqueous media used in most biological assays.[1][2][3]

This guide explains the causality behind solvent choice, handling procedures, and storage conditions to ensure the long-term integrity of the compound stock.

Physicochemical Properties & Solvent Selection

Due to the limited availability of a specific datasheet for 1-benzyl-4-(1H-imidazol-5-yl)piperidine, its properties are inferred from its structural components and data from analogous compounds like N-benzyl-4-piperidone.[4][5]

  • Molecular Formula: C₁₅H₁₉N₃

  • Molecular Weight: 241.33 g/mol (Calculated)

  • Expected Solubility: The bulky, non-polar benzyl group and the heterocyclic rings suggest low solubility in water but good solubility in organic solvents.

Solvent Choice Rationale:

  • Primary Solvent (for high-concentration stock): Dimethyl Sulfoxide (DMSO). DMSO is a highly polar, aprotic solvent capable of dissolving a vast array of organic compounds.[3] For cellular assays, it's critical to use anhydrous, high-purity DMSO (≥99.9%) to prevent compound precipitation and minimize cytotoxicity.[2]

  • Secondary Solvents: For specific applications, other solvents like ethanol or N,N-dimethylformamide (DMF) may be viable and should be tested on a small scale.

  • Aqueous Media: Direct dissolution in aqueous buffers (e.g., PBS) is not recommended for the free base. If required, a pH-adjusted acidic buffer could be tested to protonate the basic nitrogens and potentially increase solubility, but this may affect compound stability and is application-dependent.

Table 1: Recommended Solvents for Initial Solubility Testing
SolventGradePurityRationale & Key Considerations
DMSO Anhydrous, Sterile-Filtered≥99.9%Primary recommendation. Excellent solvating power.[2] Hygroscopic; must be handled under dry conditions.[6] Final concentration in assays should be <0.5% to avoid cell toxicity.[7]
Ethanol Anhydrous, ACS Grade≥99.5%Alternative for compounds sensitive to DMSO. More volatile than DMSO. Can be cytotoxic at higher concentrations in cell culture.
DMF Anhydrous≥99.8%Strong solubilizing agent, similar to DMSO. Higher toxicity than DMSO; use with caution and appropriate ventilation.

Detailed Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for screening and assay development. All procedures involving DMSO or the powdered compound should be performed in a chemical fume hood or a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[6]

Materials and Equipment
  • 1-benzyl-4-(1H-imidazol-5-yl)piperidine (solid powder)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)[2]

  • Analytical balance (readable to 0.1 mg)

  • Amber or opaque glass vial with a PTFE-lined screw cap

  • Calibrated micropipettes (P200, P1000)

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Water bath sonicator (optional, for aiding dissolution)

  • Micro-centrifuge

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 241.33 g/mol × 1000 mg/g = 2.41 mg

  • Aliquot Compound: Before opening the vial, briefly centrifuge it to ensure all powder is collected at the bottom.[8] Accurately weigh the calculated mass of the compound (e.g., 2.41 mg) and transfer it into a sterile, labeled amber vial.

    • Expert Tip: For small quantities (<10 mg), it is often more accurate to add the solvent directly to the supplier's vial to avoid transfer loss.[8] In this case, weigh the entire supplier vial before and after removing any product to determine the exact mass used, or dissolve the entire amount to a known concentration.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Example: To make a 10 mM solution from 2.41 mg of powder, add 1.0 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Troubleshooting: If dissolution is slow or incomplete, sonicate the vial in a room temperature water bath for 5-10 minutes.[9] Gentle warming (up to 37°C) can also be applied, but must be used with caution as heat can degrade sensitive compounds.

  • Final Check: Once fully dissolved, the stock solution should be a clear, particulate-free liquid.

Workflow Diagram

G start Start: Gather Materials weigh 1. Weigh Compound (e.g., 2.41 mg) start->weigh add_solvent 2. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect inspect->dissolve Particulates Present aliquot 5. Aliquot into Cryovials inspect->aliquot Clear Solution store 6. Store at ≤ -20°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing a 10 mM stock solution in DMSO.

Quality Control, Storage, and Stability

Proper storage is crucial to maintain the efficacy of the stock solution over time.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture, the stock solution should be aliquoted into smaller, single-use volumes in tightly sealed cryovials.[7][8]

  • Storage Temperature: Store aliquots at -20°C for short-term storage (1-3 months) or at -80°C for long-term storage (≥6 months).[7][9] The vial should be tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric water.

  • Light Sensitivity: As a best practice for all organic compounds, store vials protected from light (e.g., in an amber vial within a freezer box).

  • Stability: The stability of 1-benzyl-4-(1H-imidazol-5-yl)piperidine in DMSO is not empirically established. It is recommended to prepare fresh stock solutions periodically (e.g., every 3-6 months) and compare the performance of the new stock against the old stock in a reference assay to check for any loss of activity.

Preparing Working Solutions

Working solutions are prepared by diluting the high-concentration DMSO stock into an aqueous buffer or cell culture medium.

  • Thaw a single aliquot of the stock solution at room temperature.

  • Briefly vortex and centrifuge the vial to ensure homogeneity.

  • Perform serial dilutions as required for your experiment.

    • Crucial Consideration: When diluting a DMSO stock into an aqueous medium, add the DMSO stock to the aqueous solution while vortexing, not the other way around. This rapid mixing helps prevent the compound from precipitating out of solution.[9]

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is non-toxic to your system, typically below 0.5% for cell-based assays.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 2012. [Link]

  • SMALL MOLECULES - Frequently Asked Questions. Captivate Bio. [Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. [Link]

  • What is the procedure to create stock solutions? Chemistry Stack Exchange. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • DMSO as Industrial Solvent: Applications in Chemical Manufacturing and Polymer Processing. Gaylord Chemical. [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. [Link]

  • 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. PubChem. [Link]

  • 1-Benzyl-4-piperidone. PubChem. [Link]

Sources

Method

cellular uptake methods for 1-benzyl-4-(1H-imidazol-5-yl)piperidine

Application Note: Cellular Uptake Characterization of 1-Benzyl-4-(1H-imidazol-5-yl)piperidine Part 1: Introduction & Physicochemical Context 1-Benzyl-4-(1H-imidazol-5-yl)piperidine is a lipophilic, basic small molecule s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Uptake Characterization of 1-Benzyl-4-(1H-imidazol-5-yl)piperidine

Part 1: Introduction & Physicochemical Context

1-Benzyl-4-(1H-imidazol-5-yl)piperidine is a lipophilic, basic small molecule scaffold sharing structural homology with histamine H3/H4 receptor ligands (e.g., Immepip analogs) and sigma receptor ligands. Its cellular uptake is governed by the interplay between its lipophilicity (conferred by the benzyl group) and its ionization state (dictated by the piperidine and imidazole nitrogens).

Understanding the uptake mechanism of this compound is critical for determining its intracellular bioavailability, particularly for targets located within the CNS or specific intracellular compartments (e.g., lysosomes or endoplasmic reticulum).

Physicochemical Determinants of Uptake
  • Lipophilicity (LogP): Estimated ~2.5–3.5. The benzyl moiety facilitates membrane intercalation and passive diffusion.

  • Ionization (pKa):

    • Piperidine Nitrogen: pKa ≈ 9.5 (Predominantly protonated/cationic at pH 7.4).

    • Imidazole Nitrogen: pKa ≈ 6.0 (Predominantly neutral at pH 7.4).

  • Mechanism: The compound likely enters cells via passive diffusion of the neutral fraction (equilibrium shift) or Organic Cation Transporters (OCTs) .

  • Lysosomotropism: Due to its lipophilic nature and basic amine, this compound is prone to lysosomal trapping (accumulation in acidic organelles), which can artificially inflate total cellular uptake values without reflecting cytosolic availability.

Part 2: Experimental Design & Workflows

Uptake Pathway Diagram

UptakePathway Extracellular Extracellular Space (pH 7.4) Drug_Neutral Drug (Neutral) Extracellular->Drug_Neutral Equilibrium Drug_Cation Drug (H+) Extracellular->Drug_Cation Major Species Membrane Plasma Membrane Cytosol Cytosol (pH 7.2) Membrane->Cytosol Cytosol->Drug_Neutral Re-equilibration Lysosome Lysosome (pH 4.5-5.0) Drug_Trapped Drug (2H++) Lysosome->Drug_Trapped Protonation Trap (Ion Trapping) Drug_Neutral->Membrane Passive Diffusion Drug_Neutral->Lysosome Diffusion Drug_Cation->Membrane OCT Transporter?

Figure 1: Kinetic model of cellular uptake and lysosomal trapping for basic lipophilic amines.

Part 3: Detailed Protocols

Protocol A: Time-Dependent Cellular Uptake Assay

Objective: Determine the kinetics of cellular entry and intracellular accumulation.

Materials:

  • Cell Line: HEK293, SH-SY5Y, or CHO cells (adherent).

  • Compound: 1-Benzyl-4-(1H-imidazol-5-yl)piperidine (Store 10 mM stock in DMSO at -20°C).

  • Uptake Buffer: HBSS (Hank’s Balanced Salt Solution) + 10 mM HEPES, pH 7.4.

  • Lysis Buffer: 0.1% Formic acid in 50:50 Methanol/Water (for LC-MS).

  • Stop Solution: Ice-cold PBS.

Step-by-Step Procedure:

  • Seeding: Plate cells in 24-well plates (1 × 10⁵ cells/well) 24 hours prior to the assay. Ensure 80-90% confluency.

  • Equilibration: Aspirate growth medium and wash cells 1× with warm Uptake Buffer (37°C). Allow cells to equilibrate in 500 µL buffer for 10 min at 37°C.

  • Dosing:

    • Prepare a 1 µM working solution of the compound in Uptake Buffer (max DMSO < 0.1%).

    • Replace equilibration buffer with 500 µL of working solution.

    • Controls: Include "0 min" (add and immediately remove) and "4°C" (ice incubation) wells to distinguish binding from internalization.

  • Incubation: Incubate at 37°C for defined time points: 1, 5, 15, 30, and 60 minutes.

  • Termination:

    • Place plate on ice immediately.

    • Aspirate dosing solution.

    • Rapidly wash cells 3× with Ice-Cold PBS (critical to stop transport and remove surface-bound drug).

  • Lysis & Extraction:

    • Add 200 µL of Lysis Buffer (MeOH/H2O/Formic Acid) containing an Internal Standard (e.g., Donepezil-d7 or similar benzyl-piperidine analog).

    • Scrape cells or shake plate for 10 min.

    • Transfer lysate to centrifuge tubes; spin at 15,000 × g for 10 min to remove debris.

    • Collect supernatant for LC-MS/MS analysis.

  • Normalization: Perform a BCA Protein Assay on a parallel set of wells or the pellet (if solubilized) to normalize uptake to pmol drug / mg protein .

Protocol B: Mechanistic Validation (Active vs. Passive)

Objective: Differentiate between carrier-mediated transport and passive diffusion.

ConditionPurposeExpected Outcome (If Passive)Expected Outcome (If Active)
4°C Incubation Inhibits ATP-dependent processes and membrane fluidity.Significant reduction (membrane rigidification).Near-complete inhibition.
+ Verapamil (50 µM) P-gp inhibitor (Efflux blockade).Increased accumulation (if P-gp substrate).No change (unless P-gp substrate).
+ NH₄Cl (10 mM) Lysosomal pH neutralizer.Reduced total accumulation (prevents trapping).Reduced accumulation.
Excess Unlabeled Self-inhibition (Saturation).No effect (non-saturable).Reduced uptake (saturation).

Part 4: Quantification (LC-MS/MS Parameters)

Since this compound is not fluorogenic, Mass Spectrometry is the required detection method.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

MS/MS Transitions (Example - Optimization Required):

  • Precursor Ion: [M+H]⁺ (Calculate based on MW: C15H19N3 ≈ 241.3 Da).

  • Product Ions:

    • Quantifier: 91.0 m/z (Tropylium ion, characteristic of Benzyl group).

    • Qualifier: 82.0 m/z (Imidazole ring fragment) or 84.0 m/z (Piperidine ring fragment).

Part 5: Data Analysis & Interpretation

Calculation:



Interpretation:

  • Linear Uptake: If uptake is linear over 60 minutes, it suggests slow passive diffusion or non-saturable entry.

  • Plateau: If uptake plateaus quickly ( < 10 min), it indicates rapid equilibrium or saturation of transporters.

  • Temperature Sensitivity: A ratio of Uptake(37°C) / Uptake(4°C) > 5 strongly suggests active transport or highly temperature-dependent membrane diffusion.

References

  • Smith, D. A., et al. (2001). "Physicochemical Properties and Drug Design: Lipophilicity and pKa." Methods and Principles in Medicinal Chemistry. Link

  • Kullak-Ublick, G. A., et al. (2017). "Organic Cation Transporters in Drug Absorption and Elimination." Physiological Reviews. Link

  • Kazmi, F., et al. (2013). "Lysosomal Sequestration of Lipophilic Amine Drugs: Mechanisms and Implications." Drug Metabolism and Disposition. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 1-benzyl-4-(1H-imidazol-5-yl)piperidine in DMSO

Prepared by the Senior Application Science Team Welcome to the technical support center for 1-benzyl-4-(1H-imidazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for 1-benzyl-4-(1H-imidazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to dissolving this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure successful experimental outcomes.

Understanding the Molecule: 1-benzyl-4-(1H-imidazol-5-yl)piperidine

Before troubleshooting, it is crucial to understand the structural characteristics of the molecule, as they directly influence its solubility profile.

  • Piperidine Ring: A saturated heterocycle that is basic in nature.

  • Imidazole Ring: An aromatic heterocycle that is amphoteric, meaning it can act as both a weak acid and a weak base.[1]

  • Benzyl Group: A large, nonpolar, hydrophobic moiety.

The interplay between the basic piperidine, the amphoteric imidazole, and the hydrophobic benzyl group dictates its behavior in DMSO, a highly polar aprotic solvent. While DMSO is an excellent solvent for a wide range of compounds, issues can still arise, particularly at high concentrations or due to the compound's specific solid-state properties.[2][3]

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in 100% DMSO at room temperature even with vortexing. What are the likely causes?

A1: This is a common issue that can stem from several factors:

  • High Concentration: You may be attempting to create a solution that is above the compound's saturation point in DMSO at ambient temperature.

  • Solid-State Form: The compound may exist in a highly stable crystalline lattice form, which requires significant energy to break down. Amorphous forms of a compound are thermodynamically less stable and thus tend to be more soluble than their crystalline counterparts.[4][5][6][7]

  • Water Contamination: DMSO is highly hygroscopic. The presence of absorbed water can significantly decrease the solubility of certain organic compounds.[8][9] It is recommended to use a fresh, unopened bottle of anhydrous or high-purity DMSO.

  • Purity of the Compound: Impurities can sometimes affect solubility.

Q2: I successfully dissolved the compound, but it crashed out of solution after a freeze-thaw cycle. Why did this happen?

A2: Precipitation upon freeze-thaw cycling is often observed. The primary reason is that the freezing process can force the solute out of the solution, and upon thawing, the compound may not fully re-dissolve, especially if it forms a more stable, less soluble crystalline structure. Furthermore, repeated opening of the vial can introduce atmospheric moisture into the DMSO, reducing its solvating power for your compound.[8][9] Storing stock solutions in small, single-use aliquots is highly recommended to minimize freeze-thaw cycles.

Q3: Can I heat the sample to get it to dissolve in DMSO?

A3: Yes, gentle heating is a very effective method for increasing solubility.[10] However, this must be done with caution. The key is to provide enough thermal energy to overcome the crystal lattice energy without causing chemical degradation. It is imperative to first confirm the thermal stability of your compound. A standard practice is to warm the solution in a water bath at temperatures between 37-50°C.

Q4: My compound dissolved in DMSO, but precipitated when I diluted it into my aqueous assay buffer. How can I fix this?

A4: This is a classic problem of a compound being soluble in an organic solvent but poorly soluble in an aqueous environment. The DMSO is acting as a solvent, but upon dilution, the environment becomes predominantly aqueous, and the compound crashes out. To prevent this, try a stepwise dilution: first, dilute the DMSO stock into a small volume of the aqueous buffer with vigorous mixing, and then add this intermediate dilution to the final volume.[11] Pre-warming the buffer can also help. If the problem persists, formulation strategies using co-solvents or cyclodextrins may be necessary.[12][13]

Troubleshooting Workflow & In-Depth Guides

When facing solubility challenges, a systematic approach is key. The following workflow provides a logical progression from simple physical methods to more complex chemical modifications.

G start Initial State: Compound fails to dissolve in DMSO at RT with vortexing step1 Guide 1: Apply Physical Energy Gentle Heating (37-50°C) or Sonication start->step1 q1 Is the solution clear? step1->q1 success Success: Stable Solution Formed. Proceed with experiment. q1->success Yes step2 Guide 2: Investigate Chemical Modification (Small-Scale Feasibility Testing) q1->step2 No step2_options pH Adjustment (if for aqueous dilution) Salt Formation step2->step2_options q2 Does a modified form show improved solubility? step2_options->q2 q2->success Yes step3 Guide 3: Evaluate Solid-State Form Consider generating an amorphous solid q2->step3 No fail Challenge Persists: Consult with a formulation specialist. Re-evaluate compound suitability. step3->fail

Caption: pH-dependent ionization of the molecule.

Strategy 2.2: Salt Formation

For a basic compound like 1-benzyl-4-(1H-imidazol-5-yl)piperidine, converting it from the free base to a salt form is one of the most powerful and common methods to dramatically increase aqueous solubility. [14][15][16][17][18]This is typically done for final formulation rather than for DMSO stock solutions, but preparing a more soluble salt form can make the entire process easier.

Feasibility Protocol: Small-Scale Salt Screening

  • Dissolve Free Base: Dissolve a known quantity of the free base compound in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).

  • Prepare Acid Solutions: Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid) in the same solvent.

  • Combine: Slowly add the acid solution dropwise to the stirring solution of the free base at room temperature.

  • Observe: Watch for the formation of a precipitate, which would be the salt form. If no precipitate forms, cooling the solution or adding a less polar anti-solvent (e.g., MTBE or heptane) may induce crystallization.

  • Isolate and Test: Isolate the resulting solid, dry it under vacuum, and test its solubility in both DMSO and your target aqueous buffer, comparing it to the original free base.

TechniquePrincipleProsCons
Heating Increases kinetic energy to overcome crystal lattice forces.Simple, fast, and effective.Risk of compound degradation at high temperatures.
Sonication Uses acoustic energy and cavitation to break up particles.Highly effective for stubborn solids; can be done at RT.May cause degradation for sensitive compounds; requires specific equipment.
pH Adjustment Ionizes the molecule, increasing its polarity and affinity for aqueous media.Can produce dramatic increases in aqueous solubility.Only applicable for ionizable compounds and for aqueous dilutions, not pure DMSO.
Salt Formation Converts the neutral free base into an ionic salt, which is typically more soluble.Often provides the largest increase in solubility; can improve stability.Requires chemical modification; the salt may have different biological activity or stability.
Guide 3: The Impact of Solid-State Form

The physical form of the solid compound is a critical but often overlooked factor.

  • Crystalline Solids: Molecules are arranged in a highly ordered, repeating lattice. This state is thermodynamically stable but requires more energy to dissolve.

  • Amorphous Solids: Molecules lack long-range order. This state is less stable but generally dissolves more readily. [6][19] If you consistently face solubility issues, it is possible your compound is in a highly stable crystalline form. Techniques like lyophilization (freeze-drying) from a suitable solvent system can sometimes be used to produce a more soluble amorphous form. However, be aware that amorphous material can be less stable and may convert back to a crystalline form over time. [7]

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Quora. (2017). Is solid amorphus more stable than crystalline?.
  • Kumar, L., & Singh, S. (n.d.).
  • Quora. (2017). Why amorphous is more soluble than crystalline drugs?.
  • Gaylord Chemical. (n.d.).
  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening.
  • Curia Global. (n.d.).
  • Quora. (2024).
  • Merck Millipore. (n.d.).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • ResearchGate. (2017).
  • Wikipedia. (n.d.). Amorphous solid.
  • Benchchem. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO.
  • Ziath. (n.d.).
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • LCGC International. (2022). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses.
  • Hancock, B. C., & Zografi, G. (1997). Characteristics and Significance of the Amorphous State in Pharmaceutical Systems. Journal of Pharmaceutical Sciences.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • BenchChem. (n.d.). How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Chemistry Stack Exchange. (2014). In which direction does imidazole affect the pH?.

Sources

Optimization

troubleshooting low yield synthesis of 1-benzyl-4-(1H-imidazol-5-yl)piperidine

Technical Support Center: Optimizing Synthesis of 1-Benzyl-4-(1H-imidazol-5-yl)piperidine Ticket ID: #SYN-IMDZ-4PIP Subject: Low yield troubleshooting for Van Leusen Imidazole Synthesis Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Synthesis of 1-Benzyl-4-(1H-imidazol-5-yl)piperidine

Ticket ID: #SYN-IMDZ-4PIP Subject: Low yield troubleshooting for Van Leusen Imidazole Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-benzyl-4-(1H-imidazol-5-yl)piperidine typically utilizes the Van Leusen Imidazole Synthesis , reacting 1-benzyl-4-formylpiperidine with tosylmethyl isocyanide (TosMIC) .[1][2][3]

While this reaction is generally robust, low yields (<30%) are a common complaint.[2][3] In 90% of cases, failure stems from three specific failure modes:

  • Aldehyde Oxidation: The starting material degrades into the carboxylic acid prior to use.

  • Protonation Trap: Loss of product into the aqueous layer during workup due to the basicity of the imidazole/piperidine motif.

  • Incomplete Elimination: Failure to fully eliminate the sulfinate group from the intermediate imidazoline.

Part 1: The "System" (Standardized Protocol)

Before troubleshooting, ensure your baseline protocol matches the industry standard.[2][3] Deviations here are the first source of error.

The Reaction Scheme:

  • Reagents: 1-Benzyl-4-formylpiperidine (1.0 eq), TosMIC (1.0–1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Methanol (MeOH) or MeOH/DME mixture.

  • Conditions: Reflux (65–80°C) for 2–4 hours.

Visual Workflow (DOT Diagram):

VanLeusen_Workflow cluster_0 Critical Control Point SM1 1-Benzyl-4- formylpiperidine Inter Intermediate (4-Tosyl-2-imidazoline) SM1->Inter Cycloaddition SM2 TosMIC SM2->Inter Base K2CO3 / MeOH Base->Inter Elim Elimination (-TsH) Inter->Elim Reflux Prod Target Imidazole Elim->Prod

Caption: The Van Leusen pathway requires thermal energy to drive the elimination of p-toluenesulfinic acid (TsH) from the intermediate.[3]

Part 2: Troubleshooting Guide (Q&A Format)

Phase 1: Input Control (Reagents)

Q: My reaction mixture turns black immediately. Is this normal? A: No. This indicates rapid decomposition, likely of the TosMIC .[3]

  • Diagnosis: TosMIC is acid-sensitive. If your aldehyde starting material contains significant amounts of 1-benzylpiperidine-4-carboxylic acid (an oxidation impurity), the acidic environment will polymerize the isocyanide.[2][3]

  • The Fix: Check the quality of your aldehyde.

    • Test: Run a TLC of the starting aldehyde. If you see a baseline spot (acid), purify it.[2][3]

    • Protocol: Wash the aldehyde solution with 1M Na₂CO₃ before use, or freshly distill it (bp ~130°C at 1 mmHg).[3]

    • Storage: Store the aldehyde under argon at -20°C. It oxidizes in air within days.

Q: Can I use old TosMIC? A: TosMIC degrades over time, smelling strongly of acetic acid/isocyanide.[3] If it is brown or sticky, recrystallize from ethanol or purchase fresh.[2][3] Degraded TosMIC leads to complex tar mixtures and practically zero yield.

Phase 2: Process Control (Reaction)

Q: TLC shows a spot just above the baseline that won't convert to product. What is it? A: This is likely the 4-tosyl-2-imidazoline intermediate .[2][3]

  • The Mechanism: The first step (cycloaddition) happens easily.[3] The second step (elimination of the tosyl group) requires heat and base.[3]

  • The Fix:

    • Ensure you are at a vigorous reflux (MeOH, ~65°C).[3]

    • If the spot persists after 4 hours, add an additional 0.5 eq of base (K₂CO₃) or switch to a stronger base system (e.g., t-BuNH₂ in DME) to force the elimination.[3]

Q: The reaction is messy with many spots. How do I improve selectivity? A: High concentration favors polymerization.

  • The Fix: Dilute the reaction. The Van Leusen reaction works best at 0.1 M to 0.2 M concentration relative to the aldehyde.[3]

Phase 3: Output Control (Workup & Isolation)

Q: The reaction looked good on TLC, but I recovered almost nothing after extraction. Where did it go? A: You likely lost it to the aqueous layer. This is the #1 cause of low yield for this specific molecule.

  • The Science: The product contains a piperidine (pKa ~10) and an imidazole (pKa ~7).[3] It is a poly-basic molecule. In a neutral or slightly acidic workup, it will be fully protonated and water-soluble.[2][3]

  • The Protocol:

    • Evaporate the MeOH first (crucial, as MeOH increases solubility in water).[3]

    • Add water and DCM.

    • Adjust pH to >10 using 1M NaOH or Na₂CO₃.

    • Extract with DCM/Isopropanol (3:1 ratio). Pure DCM is often insufficient to pull polar imidazoles from water.

    • Salting Out: Saturate the aqueous layer with NaCl to force the organic product out.

Q: My product is streaking on the silica column. A: Imidazoles interact strongly with the silanols on silica gel.

  • The Fix: Deactivate the silica.

    • Use DCM/MeOH as the eluent (e.g., 90:10).[3]

    • Crucial Additive: Add 1% NH₄OH (aqueous ammonia) or 1% Triethylamine to your eluent system.[3] This competes for the acidic sites on the silica, allowing your product to elute as a tight band.[2][3]

Part 3: Diagnostic Decision Tree

Use this logic flow to identify your specific failure point.

Troubleshooting_Tree Start Start: Low Yield CheckSM Is SM (Aldehyde) pure by TLC? Start->CheckSM PurifySM Action: Purify Aldehyde (Remove Acid) CheckSM->PurifySM No CheckRxn Does TLC show Intermediate? CheckSM->CheckRxn Yes ForceElim Action: Increase Heat/Base (Force Elimination) CheckRxn->ForceElim Yes (Stuck) CheckWorkup Check Aqueous Layer pH CheckRxn->CheckWorkup No (Product formed) AdjustPH Action: Adjust pH > 10 Use DCM:IPA (3:1) CheckWorkup->AdjustPH pH < 9

Caption: Step-by-step logic to isolate the root cause of yield loss.

Part 4: Data & Specifications

Table 1: Critical Physicochemical Properties

Property Value Implication for Synthesis
Aldehyde Stability Low (Oxidizes to acid) Must be freshly distilled or washed with base.[2][3] Acid kills TosMIC.
Product pKa ~7.0 (Imidazole), ~10 (Piperidine) Product is diprotic.[3] Requires pH > 10 for extraction.

| Solubility | High in MeOH/Water | Methanol must be removed before aqueous workup to prevent phase miscibility issues. |

Table 2: Recommended Reagent Grades

Reagent Specification Note
1-Benzyl-4-formylpiperidine >97% (GC) If yellow/orange, purify.[2][3] Colorless oil is ideal.
TosMIC >98% Should be off-white/tan powder. Dark brown = discard.

| Potassium Carbonate | Anhydrous, powder | Grind before use to increase surface area.[2][3] |

References

  • Van Leusen, A. M., et al. (1977).[2][3][4][5] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[3][4] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. Journal of Organic Chemistry, 42(7), 1153–1159.[2][3]

  • Garbarg, M., et al. (1992).[2][3][6] S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist.[2][3][6] Journal of Pharmacology and Experimental Therapeutics, 263(1), 304-310.[2][3][6] (Describes synthesis of related imidazole-piperidine derivatives like Imetit).

  • Sisko, J., et al. (2000).[2][3][4] An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. Journal of Organic Chemistry, 65(5), 1516–1524.[2][3]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-Benzyl-4-(1H-imidazol-5-yl)piperidine

Status: Operational Ticket ID: REF-IMID-PIP-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Executive Summary You are likely encountering stability issues with 1-benzyl-4-(1H-imidazol-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-IMID-PIP-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are likely encountering stability issues with 1-benzyl-4-(1H-imidazol-5-yl)piperidine (and structurally related histamine H3/H4 ligands). This molecule contains two specific pharmacophores that create a "perfect storm" for oxidative degradation:

  • The Imidazole Ring: An electron-rich aromatic system susceptible to N-oxidation and ring-opening under photolytic or oxidative stress.

  • The N-Benzyl Moiety: A structural feature highly prone to oxidative debenzylation , particularly in solution when exposed to light, air, or radical initiators (peroxides in solvents).

This guide provides a root-cause analysis and immediate remediation protocols to halt degradation and restore experimental integrity.

Module 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "My white solid has turned yellow/brown in storage."

Q: Is the compound ruined? A: Not necessarily, but purity has been compromised. The color change is likely due to the formation of N-oxide impurities or radical coupling products (azo-dimers) on the imidazole ring. This is a surface-level oxidation often accelerated by moisture and light.

Troubleshooting Protocol:

  • Check Purity: Run an LC-MS.[1] If the main peak is >95% and the impurity is <1%, you can repurify.

  • Remediation (Recrystallization):

    • Dissolve the solid in a minimal amount of degassed Ethanol/Methanol.

    • Add activated charcoal (to absorb colored radical species), stir for 15 min, and filter through Celite.

    • Re-precipitate as the HCl salt (if applicable) using HCl in Dioxane/Ether.

  • Prevention: Store the solid under Argon/Nitrogen at -20°C. Never store the free base in air at room temperature; it is significantly less stable than the dihydrochloride salt.

Issue 2: "I see a 'Phantom Peak' growing in my HPLC assay over 24 hours."

Q: A new peak appears at a lower retention time (more polar) than my parent compound. What is it? A: This is the classic signature of Oxidative Debenzylation . The benzyl group is being cleaved, likely yielding 4-(1H-imidazol-5-yl)piperidine (the secondary amine) and benzaldehyde .

Mechanism: Trace peroxides in your solvent (THF, Dioxane, or Ethers) or exposure to ambient light initiate a radical abstraction at the benzylic position.

Troubleshooting Protocol:

  • Solvent Audit: Test your dissolution solvents for peroxides immediately.

  • The "Amber" Rule: All solutions must be prepared in amber glassware.

  • Stabilizer Addition: If your assay buffer allows, add 0.1% Sodium Metabisulfite or Ascorbic Acid to the mobile phase or sample diluent. This acts as a sacrificial antioxidant.

Issue 3: "My bioassay results are inconsistent (potency drift)."

Q: The IC50 shifts significantly between fresh and 4-hour old solutions. A: This is likely a pH-dependent solubility or tautomerization issue , not just chemical degradation. The imidazole ring has a pKa ~6.9-7.0. In unbuffered saline or water, the pH can drift, altering the ratio of the neutral species (less soluble, aggregates) to the cationic species.

Troubleshooting Protocol:

  • Buffer Locking: Do not use unbuffered water/DMSO mixtures. Use PBS (pH 7.4) or HEPES to lock the protonation state.

  • Avoid Carbonate: Imidazoles can react with atmospheric CO2 to form carbamates reversibly in basic solution. Keep headspace minimal.

Module 2: Degradation Pathways Visualization

Understanding how the molecule breaks down is critical for preventing it. The diagram below illustrates the two primary failure modes: Oxidative Debenzylation (Path A) and Imidazole Oxidation (Path B).

DegradationPathways cluster_0 Critical Failure Mode: Oxidative Debenzylation Parent 1-Benzyl-4-(1H-imidazol-5-yl)piperidine (Active Compound) Radical Benzylic Radical Intermediate Parent->Radical Light / Peroxides (Path A) NOxide N-Oxide / Ring Opening Parent->NOxide O2 / High pH (Path B) Iminium Iminium Ion Radical->Iminium -e- ProductA 4-(1H-imidazol-5-yl)piperidine (Secondary Amine Impurity) Iminium->ProductA + H2O (Hydrolysis) Benzaldehyde Benzaldehyde (Byproduct) Iminium->Benzaldehyde + H2O

Figure 1: Mechanistic pathways of degradation. Path A (Debenzylation) is the most common cause of HPLC impurity formation in solution.

Module 3: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol for in vitro assays (Ki, IC50) to ensure data integrity.

ParameterRecommendationScientific Rationale
Solvent DMSO (Anhydrous, >99.9%) Water promotes hydrolysis of iminium intermediates; DMSO stabilizes the structure.
Concentration > 10 mM Higher concentrations are self-shielding against oxidative trace impurities.
Storage -80°C (Single Use Aliquots) Freeze-thaw cycles introduce moisture and oxygen bubbles.
Additives 1 mM DTT (Dithiothreitol) Optional: Adds a reductive environment if the assay tolerates it.
Protocol B: Emergency Re-Salting (Stabilization)

If you possess the free base (oil/gum) and need to stabilize it for long-term storage.

  • Dissolve: Dissolve 100 mg of the free base in 2 mL of anhydrous Dichloromethane (DCM).

  • Filter: Pass through a 0.2 µm PTFE syringe filter to remove dust/nucleation sites.

  • Acidify: Dropwise add 2.0 M HCl in Diethyl Ether (anhydrous) while stirring at 0°C.

  • Precipitate: A white solid (Dihydrochloride salt) should precipitate immediately.

  • Wash: Centrifuge, decant supernatant, and wash pellet 2x with cold Ether.

  • Dry: Vacuum dry for 4 hours. Store at -20°C.

Module 4: Analytical Reference Data

When troubleshooting, compare your observation against these standard degradation markers.

ObservationProbable CauseVerification Method
M+16 peak in MS N-Oxidation (Imidazole)Treat sample with mild reducing agent (NaHSO3); if peak disappears, it is an N-oxide.
M-90 peak in MS Loss of Benzyl GroupLook for Benzaldehyde peak in UV trace (approx 250 nm).
Broadening NMR signals Paramagnetic ImpuritiesPresence of radical species. Requires recrystallization.

References

  • N-Benzyl Stability:Oxidative debenzylation of N-benzyl amides and amines. The mechanism involves radical abstraction at the benzylic carbon, followed by hydrolysis.

    • Source:[2]

  • Imidazole Chemistry:Forced Oxidative Degradation Pathways of the Imidazole Moiety.

    • Source: [J. Pharm.[3] Sci. 2019, 108, 9, 2920-2929]([Link])

  • Piperidine Stability:Thermal degradation of piperazine and piperidine analogs.

    • Source:

  • Handling of Imidazole-Piperidines:Safety and Handling of 4-(1H-imidazol-1-yl)piperidine derivatives. Standard protocols for hygroscopic hydrochloride salts.

    • Source:

Sources

Optimization

Technical Support Center: Purification of 1-benzyl-4-(1H-imidazol-5-yl)piperidine

Welcome to the technical support center for the purification of 1-benzyl-4-(1H-imidazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-benzyl-4-(1H-imidazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important imidazole derivative. Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest purity of your compound for downstream applications.

Introduction

1-benzyl-4-(1H-imidazol-5-yl)piperidine is a key structural motif in many pharmacologically active compounds. The purity of this intermediate is critical as impurities can lead to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), and the introduction of potentially harmful byproducts.[1] This guide will explore common impurities and provide detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 1-benzyl-4-(1H-imidazol-5-yl)piperidine sample?

A1: The impurity profile of your sample will largely depend on the synthetic route employed. However, some common impurities include:

  • Starting materials: Unreacted precursors such as 1-benzyl-4-piperidone or other reagents used in the imidazole ring formation.

  • Side-products: Byproducts from competing reactions during the synthesis. For instance, in syntheses involving the condensation of dicarbonyl compounds, aldehydes, and ammonia (Debus synthesis), various substituted imidazoles can form.[2][3]

  • Positional isomers: Depending on the synthetic strategy, isomers of the desired product may be formed.

  • Solvent residues: Residual solvents from the reaction and initial work-up.

Q2: My primary purification by column chromatography is giving low yield. What are the likely causes and how can I improve it?

A2: Low yield after column chromatography is a common issue. Here are several factors to consider:

  • Strong Adsorption to Silica Gel: The basic nature of the imidazole and piperidine rings can lead to strong interactions with the acidic silica gel, causing streaking and incomplete elution.[4] To mitigate this, add a basic modifier like triethylamine (0.1-1%) to your mobile phase.[4] This neutralizes the acidic sites on the silica, improving peak shape and recovery.

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal. For imidazole derivatives, common solvent systems include ethyl acetate/hexane and dichloromethane/methanol.[4] A gradient elution, where the polarity is gradually increased, can be effective in separating the product from less polar and more polar impurities.

  • Improper Sample Loading: Loading the sample in a large volume of strong solvent can lead to band broadening and poor separation. For better resolution, consider "dry loading." This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting free-flowing powder onto the column.[4]

Q3: I'm observing significant tailing of my compound during column chromatography. What's the best way to address this?

A3: Tailing is a frequent challenge when purifying basic compounds like your target molecule on silica gel.[4] The primary cause is the interaction between the basic nitrogen atoms and the acidic silanol groups on the silica surface. Here are two effective strategies:

  • Use a Basic Modifier: As mentioned previously, adding a small amount of a base like triethylamine or pyridine to the eluent can dramatically reduce tailing by competing for the acidic sites on the silica gel.[4]

  • Switch to a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for basic compounds, as it minimizes acidic interactions.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 1-benzyl-4-(1H-imidazol-5-yl)piperidine.

Problem 1: Persistent Impurity with Similar Polarity

Scenario: After column chromatography, you observe a persistent impurity with a very similar Rf value to your product on TLC.

Potential Cause: The impurity may be a structural isomer or a closely related byproduct.

Troubleshooting Workflow

Caption: Decision workflow for removing a persistent impurity.

Detailed Steps:

  • Optimize Chromatographic Conditions:

    • Mobile Phase Modification: Experiment with different solvent systems. If you are using a standard ethyl acetate/hexane system, try a dichloromethane/methanol system, which offers different selectivity.[4]

    • Change Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded phase silica like C18 for reverse-phase chromatography.[4]

  • Recrystallization: This is an excellent technique for final polishing to achieve high purity.[5]

    • Solvent Selection: The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for imidazole derivatives include ethanol, methanol, acetonitrile, and mixtures with water.

    • Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to promote the formation of well-defined crystals. The impurities will ideally remain in the mother liquor. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Problem 2: Product Degradation During Purification

Scenario: You notice the appearance of new, more polar spots on your TLC plate after your sample has been on the column for an extended period.

Potential Cause: Imidazole derivatives can be sensitive to prolonged exposure to acidic silica gel.

Solutions:

  • Minimize Contact Time: Pack the column and run the chromatography as efficiently as possible. Avoid letting the sample sit on the column for an extended time.

  • Use a Milder Stationary Phase: As mentioned, switching to neutral alumina can prevent degradation caused by the acidity of silica gel.[4]

  • Passivation of Silica Gel: Before loading your sample, you can wash the silica gel column with your mobile phase containing triethylamine to neutralize the acidic sites.

Data Summary Table
Purification TechniqueTypical YieldTypical PurityAdvantagesDisadvantages
Column Chromatography 50-80%>95%Good for complex mixtures.[4]Can be time-consuming; potential for tailing.[4]
Recrystallization 80-95%>99%Excellent for final purification.[5]Requires finding a suitable solvent.
Preparative HPLC 60-90%>99%High-resolution separation.More expensive and requires specialized equipment.
Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of 1-benzyl-4-(1H-imidazol-5-yl)piperidine.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry 1. Prepare Silica Slurry in Initial Mobile Phase prep_column 2. Pack Column prep_slurry->prep_column prep_sample 3. Prepare Sample (Dry Loading Recommended) prep_column->prep_sample run_load 4. Load Sample prep_sample->run_load run_elute 5. Elute with Gradient run_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect analysis_tlc 7. Monitor by TLC run_collect->analysis_tlc analysis_combine 8. Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap 9. Evaporate Solvent analysis_combine->analysis_evap end end analysis_evap->end Pure Product

Caption: Workflow for flash column chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Begin eluting with a low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase. A common gradient for imidazole derivatives is from hexane/ethyl acetate to pure ethyl acetate, and then introducing methanol if the compound is very polar.[4]

    • If tailing is observed, add 0.5% triethylamine to the mobile phase.[4]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution using thin-layer chromatography (TLC).

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.

References

  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF IMIDAZOLE. (2024). Zenodo. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]

  • Imidazole quantification by LC determination. (2019-12-25). Wiley Analytical Science. Available at: [Link]

  • Sarkandi, D. N., Firoozpour, L., Asadipour, A., Sheibani, V., Asli, M. A. M., Davood, A., Shafiee, A., & Foroumadi, A. (n.d.). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Available at: [Link]

  • Imidazole. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Available at: [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (n.d.). Taylor & Francis. Available at: [Link]

  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. (n.d.). PMC. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Available at: [Link]

  • Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (n.d.). MDPI. Available at: [Link]

  • 1-Benzyl-4-piperidylamine. PubChem. NIH. Available at: [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
  • Synthesis of 1-benzyl-1H-benzimidazoles as galectin-1 mediated anticancer agents. (n.d.). Available at: [Link]

  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021-02-15). PubMed. Available at: [Link]

  • 4-Benzylpiperidine. Wikipedia. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023-11-02). UNIPI. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc. Available at: [Link]

  • 1-benzyl-4-(phenylimino)piperidine. (2025-10-01). Chemsrc. Available at: [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2022-09). Available at: [Link]

  • 1-Benzyl-1H-benzimidazole. (n.d.). ResearchGate. Available at: [Link]

  • The crystal structure of 1-( N 1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C 18 H 21 N 5 O 2. (2022-01-03). ResearchGate. Available at: [Link]

Sources

Troubleshooting

resolving precipitation issues with 1-benzyl-4-(1H-imidazol-5-yl)piperidine

Introduction Welcome to the technical support guide for 1-benzyl-4-(1H-imidazol-5-yl)piperidine. This document serves as a resource for researchers, scientists, and drug development professionals to effectively troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-benzyl-4-(1H-imidazol-5-yl)piperidine. This document serves as a resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve precipitation issues encountered during experimentation. Due to its unique chemical structure, featuring a basic piperidine ring, an amphoteric imidazole moiety, and a lipophilic benzyl group, this compound presents specific solubility challenges that require a systematic and informed approach to overcome.

This guide moves beyond simple procedural lists to explain the underlying physicochemical principles governing the compound's behavior in solution. By understanding the "why" behind each step, you can make informed decisions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes 1-benzyl-4-(1H-imidazol-5-yl)piperidine prone to precipitation in aqueous solutions?

A1: The solubility of this compound is governed by a delicate balance between its three main structural components:

  • Lipophilic Benzyl Group : The large, nonpolar benzyl group significantly reduces the molecule's affinity for water, driving it to precipitate out of aqueous solutions.

  • Basic Piperidine Ring : The piperidine nitrogen is basic (pKa of the protonated form is typically high).[1] At neutral or alkaline pH, this nitrogen is uncharged, contributing to the molecule's overall low water solubility.

  • Amphoteric Imidazole Ring : The imidazole ring can act as both a weak base (pKa of the conjugate acid is ~7) and a very weak acid (pKa ~14.5).[2][3] This means its charge, and thus its contribution to solubility, is highly dependent on the solution's pH.

Precipitation is most likely to occur at physiological or neutral pH (pH ~7.4), where the basic piperidine nitrogen is largely uncharged, minimizing the molecule's polarity and solubility.

Q2: I dissolved my compound in DMSO, but it crashed out immediately when I added it to my cell culture medium. Why?

A2: This is a classic case of solvent-induced precipitation.[4] While 1-benzyl-4-(1H-imidazol-5-yl)piperidine may be highly soluble in a polar aprotic solvent like DMSO, cell culture media are complex aqueous systems. When a concentrated DMSO stock is rapidly diluted into the medium, the immediate and drastic change in solvent polarity causes the compound's solubility to plummet, leading to its "crashing out" of solution.[5][6]

Q3: My compound was soluble at first but precipitated after several hours of incubation at 37°C. What happened?

A3: Delayed precipitation can be attributed to several factors:

  • Temperature Effects : Some compounds have lower solubility at higher temperatures. While counterintuitive, it's possible that the compound is less stable in solution at 37°C over extended periods.[5]

  • pH Shift in Media : Cellular metabolism can cause the pH of the culture medium to decrease over time.[5] While a slight acidification might initially help solubility, significant shifts can disrupt the equilibrium.

  • Interaction with Media Components : The compound may slowly interact with salts, proteins (if using serum), or other components in the media, forming less soluble complexes.[5]

  • Supersaturation : You may have initially created a temporary, supersaturated solution that was not thermodynamically stable, leading to eventual precipitation as it returns to equilibrium.

Q4: What is the single most important factor I should control to improve solubility?

A4: pH is the most critical factor. Because the compound has two basic nitrogen atoms (one on the piperidine ring, one on the imidazole ring), its solubility is profoundly dependent on pH.[7][8] Lowering the pH will protonate these sites, forming a more soluble cationic salt. This should always be the first variable you investigate and optimize.

Understanding the Role of pH

The ionization state of the molecule changes dramatically with pH, directly impacting its solubility.

G cluster_pH pH-Dependent Ionization and Solubility pH_Acidic Acidic pH (e.g., < 5) State_Acidic State: Dicationic Piperidine-H⁺, Imidazole-H⁺ (Highly Polar) pH_Acidic->State_Acidic Protonation of both N atoms pH_Neutral Neutral pH (e.g., ~7.4) State_Neutral State: Monocationic or Neutral Piperidine-H⁺ or Neutral (Reduced Polarity) pH_Neutral->State_Neutral Partial or no protonation pH_Basic Basic pH (e.g., > 9) State_Basic State: Neutral Both N atoms are uncharged (Poorly Polar) pH_Basic->State_Basic Deprotonation of both N atoms Sol_High Solubility: HIGH State_Acidic->Sol_High Sol_Low Solubility: LOW State_Neutral->Sol_Low Sol_VeryLow Solubility: VERY LOW State_Basic->Sol_VeryLow

Caption: pH-dependent protonation state and its effect on solubility.

Troubleshooting Guides & Protocols

This section provides a systematic workflow to diagnose and solve precipitation issues. Start with Tier 1 and proceed to the next tier only if the problem persists.

G start Precipitation Observed? tier1 Tier 1: Basic Adjustments start->tier1 check_pH Is your buffer pH < 6? Adjust pH downwards. (See Protocol 1) tier1->check_pH Check pH First check_conc Is final concentration >10 µM? Lower the final concentration. check_pH->check_conc No resolved Issue Resolved check_pH->resolved Yes tier2 Tier 2: Formulation Aids check_conc->tier2 No check_conc->resolved Yes use_cosolvent Are you using a co-solvent? Use up to 0.5% DMSO/Ethanol. (See Protocol 2) tier2->use_cosolvent dilution_method How are you diluting the stock? Use stepwise, rapid mixing. (See Protocol 3) use_cosolvent->dilution_method No use_cosolvent->resolved Yes tier3 Tier 3: Advanced Formulation dilution_method->tier3 No dilution_method->resolved Yes use_cyclodextrin Consider complexation with Hydroxypropyl-β-cyclodextrin. tier3->use_cyclodextrin use_cyclodextrin->resolved

Caption: Systematic workflow for troubleshooting precipitation.

Tier 1: Basic Adjustments

Causality: By preparing the stock solution in an acidic vehicle, you pre-protonate the molecule, creating a water-soluble salt form before it is introduced to the final aqueous buffer. This is far more effective than trying to adjust the pH of a suspension.[1]

Materials:

  • 1-benzyl-4-(1H-imidazol-5-yl)piperidine powder

  • Sterile 10 mM HCl or sterile 50 mM citrate buffer (pH 4.0)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Aseptically weigh the required mass of the compound into a sterile tube.

  • Add the calculated volume of the acidic vehicle (e.g., 10 mM HCl) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex vigorously for 1-2 minutes.

  • If solids persist, place the tube in a bath sonicator for 5-10 minutes.

  • Visually inspect to ensure complete dissolution. The solution should be clear.

  • Sterile filter the stock solution through a 0.22 µm syringe filter if intended for cell culture.

  • Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Tier 2: Formulation Aids

If pH adjustment alone is insufficient, the use of co-solvents can help keep the compound in solution.

Co-SolventTypical Starting Stock Conc.Max. Final Conc. in MediaNotes
DMSO 10-50 mM≤ 0.5% (v/v)Standard choice, but can cause precipitation upon dilution.[6] Check for cellular toxicity.
Ethanol 10-20 mM≤ 1.0% (v/v)Good alternative to DMSO. Ensure it does not affect your biological system.
PEG 400 1-10 mM≤ 1.0% (v/v)Can be useful for in vivo formulations, but increases viscosity.

Causality: Organic co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for lipophilic molecules.[9][10] This protocol is for when an acidic vehicle is not an option or is insufficient.

Procedure:

  • Weigh the compound into a sterile tube.

  • Add the required volume of pure, anhydrous DMSO (or other co-solvent).

  • Vortex and/or sonicate until fully dissolved.

  • Crucially , follow Protocol 3 for dilution into your final aqueous medium.

Causality: The goal is to minimize the time the compound spends at a high, localized concentration in a poor solvent environment. Rapid and efficient mixing is key to preventing the formation of precipitate nuclei.[11]

Procedure:

  • Warm the final aqueous medium/buffer to the experimental temperature (e.g., 37°C).

  • While vigorously vortexing or stirring the medium, add the stock solution dropwise or as a very slow stream directly into the vortex.

  • Alternative Method : Add the stock solution to a smaller, intermediate volume of medium first (e.g., add 10 µL stock to 1 mL of medium). Mix thoroughly, then add this intermediate dilution to the final, larger volume.[11]

  • Immediately after addition, cap the container and vortex for another 30 seconds to ensure homogeneity.

Tier 3: Advanced Formulation Strategies

If the above methods fail, more advanced techniques may be required, particularly for high-concentration or in vivo applications.

  • Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[1] They can encapsulate the lipophilic benzyl group of your compound, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, biocompatible choice.[11]

    • Approach : Prepare a solution of HP-β-CD in your buffer first, then add the compound and allow it to equilibrate (often requires stirring overnight) to form the complex.

  • Use of Surfactants : Biologically compatible, non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at very low concentrations (e.g., 0.01-0.1%) to form micelles that can solubilize the compound.

    • Caution : Surfactants can affect cell membranes and may interfere with certain biological assays. Always run a vehicle control with the surfactant alone to test for confounding effects.[11]

References

  • How to prevent compound precipitation during flash column chromatography. (2023-01-23). Biotage. Retrieved from [Link]

  • Solubility and pH of amines. The University of Manchester. Retrieved from [Link]

  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (2021-03-03). ACS Omega. Retrieved from [Link]

  • Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures. MDPI. Retrieved from [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. (2021-02-18). BMC Chemistry. Retrieved from [Link]

  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024-03-03). IJNRD. Retrieved from [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015-02-05). ResearchGate. Retrieved from [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025-05-12). Food Bioscience. Retrieved from [Link]

  • How to prevent co-precipitation in chemistry. (2019-03-30). Quora. Retrieved from [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. ResearchGate. Retrieved from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. Retrieved from [Link]

  • 16.4: The Effects of pH on Solubility. (2019-01-02). Chemistry LibreTexts. Retrieved from [Link]

  • Physical Properties of Amines. BYJU'S. Retrieved from [Link]

  • Grad student question-why co-solvent used during recrystallization or trituration to purify solid?. (2022-08-17). YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 1-benzyl-4-(1H-imidazol-5-yl)piperidine: An In-Depth ¹H NMR Analysis and Methodological Comparison

For Immediate Release In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is a cornerstone of progress. The heterocyclic compound 1-benzyl-...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is a cornerstone of progress. The heterocyclic compound 1-benzyl-4-(1H-imidazol-5-yl)piperidine serves as a pertinent example, embodying structural motifs common in centrally active agents. This guide provides an in-depth analysis of its ¹H NMR spectrum, a primary tool for structural elucidation, and objectively compares this technique with other powerful analytical methods. Our aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for robust and unequivocal molecular characterization.

The Central Role of ¹H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled first-line technique for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is fundamental to confirming a synthesized compound's identity. For a molecule with the complexity of 1-benzyl-4-(1H-imidazol-5-yl)piperidine, ¹H NMR offers a detailed fingerprint, revealing the intricate interplay of its distinct chemical moieties.

Deconstructing the ¹H NMR Spectrum of 1-benzyl-4-(1H-imidazol-5-yl)piperidine

The interpretation of the ¹H NMR spectrum of 1-benzyl-4-(1H-imidazol-5-yl)piperidine requires a systematic approach, dissecting the signals corresponding to the benzyl, piperidine, and imidazole groups. The expected chemical shifts are influenced by the electronic effects of neighboring atoms and the overall molecular geometry.

A Predicted ¹H NMR (400 MHz, CDCl₃) Spectrum Analysis:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11-12Broad Singlet1HImidazole N-HThe acidic proton of the imidazole ring is typically broad and downfield due to hydrogen bonding and exchange.
~7.6Singlet1HImidazole C2-HThe proton at the C2 position of the imidazole is a characteristic singlet.
~7.2-7.4Multiplet5HAromatic (Benzyl)Protons of the phenyl ring on the benzyl group typically appear in this region.
~6.8Singlet1HImidazole C4-HThe proton at the C4 (or C5) position of the imidazole ring.
~3.5Singlet2HBenzyl CH₂The methylene protons of the benzyl group are adjacent to the nitrogen, resulting in a downfield shift.
~2.8-3.0Multiplet2HPiperidine H-2e, H-6eThe equatorial protons on the carbons adjacent to the piperidine nitrogen.
~2.5-2.7Multiplet1HPiperidine H-4The proton on the carbon bearing the imidazole substituent.
~2.0-2.2Multiplet2HPiperidine H-2a, H-6aThe axial protons on the carbons adjacent to the piperidine nitrogen, typically shifted upfield relative to the equatorial protons.
~1.6-1.8Multiplet2HPiperidine H-3e, H-5eThe equatorial protons on the carbons beta to the piperidine nitrogen.
~1.4-1.6Multiplet2HPiperidine H-3a, H-5aThe axial protons on the carbons beta to the piperidine nitrogen.

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

The causality behind these assignments lies in established principles of NMR spectroscopy. For instance, the downfield shift of the benzylic protons (~3.5 ppm) is a direct consequence of the deshielding effect of the adjacent electronegative nitrogen atom of the piperidine ring.[1][2] Similarly, the protons on the imidazole ring exhibit distinct chemical shifts due to the aromaticity and the presence of two nitrogen atoms within the ring.[3][4] The complex multiplet patterns observed for the piperidine ring protons arise from geminal and vicinal coupling, further complicated by the chair conformation of the ring, which renders axial and equatorial protons chemically non-equivalent.[5][6]

A Comparative Analysis of Analytical Techniques

While ¹H NMR is indispensable, a multi-technique approach provides a self-validating system for structural confirmation, enhancing the trustworthiness of the data. Below, we compare ¹H NMR with other key analytical methods.

Technique Information Provided Strengths Limitations
¹³C NMR Number and type of carbon environments.Complements ¹H NMR by providing a carbon skeleton fingerprint.Lower sensitivity than ¹H NMR; requires longer acquisition times.
2D NMR (COSY, HSQC) Proton-proton and proton-carbon correlations.Unambiguously establishes connectivity within the molecule.[7][8]Can be time-consuming to acquire and interpret.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the molecular formula and structural fragments, confirming connectivity.[9][10]Does not provide detailed stereochemical information.
FTIR Spectroscopy Presence of functional groups.Rapidly identifies key functional groups like N-H and C-H bonds.[11][12][13]Provides limited information on the overall molecular structure.

Experimental Protocols for Comprehensive Analysis

To ensure scientific rigor, detailed experimental protocols are essential.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-benzyl-4-(1H-imidazol-5-yl)piperidine in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

Protocol 2: Comparative Techniques Workflow

A logical workflow for a comprehensive structural elucidation is depicted below.

Figure 1: A recommended workflow for the comprehensive structural elucidation of 1-benzyl-4-(1H-imidazol-5-yl)piperidine, integrating multiple analytical techniques for robust validation.

Authoritative Grounding & Comprehensive References

The interpretations and protocols presented in this guide are grounded in established principles of analytical chemistry and spectroscopy. For further reading and verification, the following resources are recommended.

References

  • Supporting Information for a relevant chemical synthesis. (Source: Not specified, URL: N/A)
  • Supplementary Material for Evaluation of test compounds using Lipinski's rule. (Source: Dove Medical Press, URL: [Link]) - Provides characterization data for related heterocyclic compounds.

  • Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. (Source: ResearchGate, URL: [Link]) - Details the application of 2D NMR for assigning complex spectra of related molecules.

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (Source: Usiena air, URL: [Link]) - Presents synthetic and characterization data for benzylpiperidine derivatives.

  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (Source: Not specified, URL: N/A)
  • 1-Benzyl-4-piperidylamine. (Source: PubChem, URL: [Link]) - Contains spectral data for a similar piperidine derivative.

  • FTIR spectra of synthesized surfactants: a) imidazole-based-and b). (Source: ResearchGate, URL: [Link]) - Shows characteristic FTIR bands for imidazole-containing compounds.

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (Source: ResearchGate, URL: [Link]) - Provides reference IR spectra for imidazole derivatives.

  • Supplementary data for One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles. (Source: The Royal Society of Chemistry, URL: [Link]) - Includes NMR data for various substituted imidazoles.

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (Source: PMC, URL: [Link]) - Discusses dynamic NMR phenomena in piperazine rings.

  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d). (Source: ResearchGate, URL: [Link]) - Presents the FTIR spectrum of imidazole.

  • 4-Imidazolemethanol hydrochloride - Optional[1H NMR] - Chemical Shifts. (Source: SpectraBase, URL: [Link]) - Provides chemical shift information for an imidazole derivative.

  • 1-Benzylpiperidine. (Source: PubChem, URL: [Link]) - Contains spectral and physical data for N-benzylpiperidine.

  • Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (Source: ResearchGate, URL: [Link]) - Shows a ¹³C NMR spectrum for a related N-benzyl compound.

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (Source: Not specified, URL: N/A)
  • 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). (Source: ResearchGate, URL: [Link]) - Presents a reference ¹H NMR spectrum for imidazole.

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (Source: TÜBİTAK Academic Journals, URL: [Link]) - Discusses the ¹H NMR chemical shifts of imidazole ligands.

  • Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis. (Source: PMC, URL: [Link]) - Discusses factors influencing imidazole proton chemical shifts.

  • Fundamental FTIR bands [cm −1 ] for imidazole and -COO groups in obtained complexes. (Source: ResearchGate, URL: [Link]) - Details the FTIR bands for the imidazole group.

  • 1-Benzyl-4-piperidone - Optional[1H NMR] - Spectrum. (Source: SpectraBase, URL: [Link]) - Offers a reference spectrum for a key structural fragment.

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase. (Source: Not specified, URL: N/A)
  • Interaction of copper(II) with imidazole pyridine nitrogen-containing ligands in aqueous medium: a spectroscopic study. (Source: PubMed, URL: [Link]) - Discusses the spectroscopic properties of imidazole-containing ligands.

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. (Source: ResearchGate, URL: [Link]) - Illustrates the use of HSQC for analyzing piperidine signals.

  • 2D NMR Spectroscopy. (Source: SlideShare, URL: [Link]) - An overview of various 2D NMR techniques.

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (Source: PubMed, URL: [Link]) - Details the use of mass spectrometry for characterizing piperidine alkaloids.

  • 1-Benzylpiperazine - the NIST WebBook. (Source: National Institute of Standards and Technology, URL: [Link]) - Provides mass spectral data for a related compound.

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (Source: YouTube, URL: [Link]) - A video tutorial on common 2D NMR experiments.

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (Source: MDPI, URL: [Link]) - Discusses conformational behavior in piperazine derivatives.

Sources

Comparative

Validating 1-Benzyl-4-(1H-imidazol-5-yl)piperidine Synthesis: A Comparative IR Spectroscopy Guide

Executive Summary In the synthesis of histamine H3 receptor antagonists and related pharmacophores, 1-benzyl-4-(1H-imidazol-5-yl)piperidine represents a critical structural motif. While Nuclear Magnetic Resonance (NMR) r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of histamine H3 receptor antagonists and related pharmacophores, 1-benzyl-4-(1H-imidazol-5-yl)piperidine represents a critical structural motif. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck in high-throughput synthesis or real-time process monitoring.

This guide validates the use of Fourier Transform Infrared (FTIR) Spectroscopy as a rapid, "first-line" process analytical technology (PAT).[1] We compare its performance against NMR and HPLC regarding speed, cost, and specificity, demonstrating that IR is the superior tool for immediate "Go/No-Go" decision-making during the reduction or coupling phases of synthesis.[1]

Structural Analysis & Spectral Prediction

To validate the synthesis, one must confirm the presence of the imidazole-piperidine core and the benzyl protecting group while ensuring the absence of precursor functional groups (typically ketones, amides, or nitriles).[1]

The Molecular Fingerprint

The target molecule consists of three distinct vibrational zones:

  • The Imidazole Head: Characterized by broad N-H stretching and specific ring "breathing" modes.

  • The Piperidine Linker: Dominated by aliphatic C-H stretches and C-N vibrations.

  • The Benzyl Tail: Identified by aromatic C-H stretches and monosubstituted ring deformations.

Key Diagnostic Bands (The "Must-Haves")
Functional GroupMode of VibrationFrequency (cm⁻¹)Diagnostic Value
Imidazole N-H Stretching (

)
2600–3200 Critical. Broad, often multi-banded due to H-bonding and Fermi resonance. Distinguishes from N-substituted imidazole impurities.
Aromatic C-H Stretching (

)
3000–3100 Confirms Benzyl and Imidazole rings. Look for sharp peaks just above 3000.
Aliphatic C-H Stretching (

)
2800–2950 Confirms Piperidine/Benzyl

. Strong intensity.
C=N / C=C Ring Stretch1450–1600 "Fingerprint" region. Imidazole ring stretch often appears near 1580–1600 cm⁻¹.
Monosubstituted Benzene Out-of-Plane Bend (

)
690 & 730–750 High Specificity. Two strong bands confirming the benzyl group is intact.[2]
C-N Stretching (

)
1100–1250 Piperidine ring vibrations.

Comparative Analysis: IR vs. Analytical Alternatives

This section objectively compares IR spectroscopy against its primary alternatives (NMR and HPLC-MS) for the specific application of routine synthesis validation.

Performance Matrix
FeatureFTIR (Recommended) ¹H NMR (Gold Standard) HPLC-MS
Time-to-Result < 2 Minutes15–45 Minutes10–30 Minutes
Sample Prep Minimal (ATR)High (Deuterated Solvents)High (Dilution/Filtering)
Capital Cost Low ($)Very High (

)
High (

$)
Structural Detail Functional Group IDAtom-level ConnectivityMass/Purity Profile
Limit of Detection ~1–5%~0.1%< 0.01%
Process Utility Excellent (In-line capable)Poor (Offline only)Good (Offline/Online)
The "Precursor Check" (Chemical Comparison)

The true power of IR lies in differentiating the product from its likely precursor, 4-acetyl-1-benzylpiperidine (a common starting material for Marckwald synthesis or similar routes).

  • Precursor Spectrum: Dominated by a strong, sharp Carbonyl (C=O) stretch at ~1700–1720 cm⁻¹ .[1]

  • Product Spectrum: Complete absence of the 1700 cm⁻¹ band. Appearance of the broad Imidazole N-H band (2600–3200 cm⁻¹).

Verdict: If you see a peak at 1710 cm⁻¹, the reaction is incomplete. NMR is unnecessary to confirm this failure.

Visualization of Validation Logic

The following diagrams illustrate the spectral logic and the recommended analytical workflow.

Diagram 1: Spectral Logic Map

This diagram maps the chemical structure to specific IR wavenumbers.

SpectralLogic Molecule Target: 1-benzyl-4-(1H-imidazol-5-yl)piperidine Benzyl Benzyl Group (Monosubstituted Benzene) Molecule->Benzyl Piperidine Piperidine Ring (Aliphatic Heterocycle) Molecule->Piperidine Imidazole Imidazole Ring (Aromatic Heterocycle) Molecule->Imidazole Sig_Benzyl_CH Ar-H Stretch 3000-3100 cm⁻¹ Benzyl->Sig_Benzyl_CH Sig_Benzyl_OOP OOP Bending 690 & 740 cm⁻¹ Benzyl->Sig_Benzyl_OOP Sig_Pip_CH Aliphatic C-H 2800-2950 cm⁻¹ Piperidine->Sig_Pip_CH Sig_Pip_CN C-N Stretch 1100-1250 cm⁻¹ Piperidine->Sig_Pip_CN Sig_Imid_NH N-H Stretch 2600-3200 cm⁻¹ (Broad) Imidazole->Sig_Imid_NH PRIMARY VALIDATION Sig_Imid_CN C=N / C=C Ring 1580-1600 cm⁻¹ Imidazole->Sig_Imid_CN

Caption: Mapping functional moieties to diagnostic IR frequencies. The Imidazole N-H stretch is the primary validation marker.

Diagram 2: Analytical Workflow

A decision tree for using IR in the synthesis pipeline.

Workflow Start Crude Reaction Mixture Process Workup / Isolation Start->Process IR_Step Acquire FTIR Spectrum (ATR Method) Process->IR_Step Decision Check 1700 cm⁻¹ (C=O) Check 2600-3200 cm⁻¹ (N-H) IR_Step->Decision Fail Result: Incomplete Reaction (Precursor Present) Decision->Fail C=O Detected Pass Result: Synthesis Likely Successful Decision->Pass No C=O, Strong N-H Action_Fail Continue Reaction / Modify Conditions Fail->Action_Fail Action_Pass Proceed to Purification & NMR Confirmation Pass->Action_Pass Action_Fail->Start

Caption: Recommended Go/No-Go decision tree. IR acts as the gatekeeper before expensive NMR resources are utilized.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this Attenuated Total Reflectance (ATR) protocol. This protocol is "self-validating" because it includes a mandatory background check and a polystyrene standard calibration step.

Materials
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Solvents: Isopropanol (for cleaning).

  • Reference: Polystyrene film (for calibration check).

Step-by-Step Methodology
  • System Validation (Daily):

    • Scan the open ATR crystal (Air Background).

    • Scan Polystyrene film. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹. If not, recalibrate.

  • Background Acquisition:

    • Clean crystal with isopropanol; allow to dry completely.

    • Acquire background spectrum (32 scans, 4 cm⁻¹ resolution).[1]

  • Sample Preparation:

    • Solid: Place ~5 mg of the dried crude product on the crystal. Apply high pressure using the anvil.

    • Oil: If the product is an oil (common for free bases), place a drop to cover the crystal.

  • Acquisition:

    • Scan sample (32 scans, 4 cm⁻¹ resolution).

    • Tip: If the N-H band is too weak, increase scans to 64 to improve Signal-to-Noise ratio.

  • Data Processing:

    • Apply Baseline Correction.

    • Normalize intensity (0–1 Absorbance).

    • Critical Check: Zoom into 1650–1750 cm⁻¹. If a peak exists >5% intensity, the precursor is present.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Authoritative text on IR band assignments).

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for specific Imidazole and Benzyl frequencies).[3]

  • NIST Chemistry WebBook. 4-Benzylpiperidine IR Spectrum. National Institute of Standards and Technology.[4] Available at: [Link] (Verified reference for the piperidine/benzyl pharmacophore).

  • Asian Journal of Chemistry. (2014). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine. (Provides experimental context for benzyl-piperidine synthesis and IR characterization). Available at: [Link][1]

  • Specac Application Notes. Interpreting Infrared Spectra. (Guide on distinguishing N-H and C=O bands). Available at: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Piperidine Derivatives for Drug Discovery Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of piperidine derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for key biological assays.

Section 1: Anticancer Activity of Piperidine Derivatives

Piperidine-containing compounds have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][3] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][5][6][7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of piperidine derivatives is intricately linked to the nature and position of substituents on the piperidine ring and any appended moieties. Key SAR observations include:

  • Substitution on the Piperidine Nitrogen: The group attached to the piperidine nitrogen significantly influences activity. Often, bulky aromatic or heteroaromatic substituents enhance cytotoxic effects.

  • Substitution at the 4-position: The 4-position of the piperidine ring is a common site for modification. The introduction of pharmacophores like thiosemicarbazones or linkage to other heterocyclic systems can dramatically increase anticancer activity.[8]

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can be critical for biological activity, with different stereoisomers exhibiting varied potencies.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative piperidine derivatives against various cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.

Compound/DerivativeTarget/Cell LineKey Structural FeaturesIC50/GI50 (µM)Reference(s)
DTPEPMCF-7 (ER+ Breast Cancer)Dibenzo[b,f]thiepin moiety-[6][7]
DTPEPMDA-MB-231 (ER- Breast Cancer)Dibenzo[b,f]thiepin moiety-[6][7]
Compound 17aPC3 (Prostate Cancer)-0.81[9]
B4125Various Cancer Cell LinesTetramethylpiperidine-substituted phenazine0.48 (mean)[10]
Piperine Derivative H7HeLa (Cervical Cancer)Modified piperine structure11.86[11]
Piperine Derivative H7MDA-MB-231 (Breast Cancer)Modified piperine structure10.50[11]
Furan-pyrazole piperidineAkt1, OVCAR-8 (Ovarian), HCT116 (Colon)Furan-pyrazole moiety0.02 - 21.4[8]
Piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)Thiosemicarbazone at C413.70 - 47.30[8]
Piperidine derivative 16786-0 (Renal Cancer)Highly functionalized piperidine0.4 (µg/mL)[10]
Piperidine derivative 16HT29 (Colon Cancer)Highly functionalized piperidine4.1 (µg/mL)[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12][13]

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is a common target for anticancer piperidine derivatives.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Piperidine Derivative Piperidine Derivative Piperidine Derivative->PI3K Inhibits Piperidine Derivative->Akt Inhibits Sigma1_Receptor_Pathway Piperidine Derivative (Sigma-1 Agonist) Piperidine Derivative (Sigma-1 Agonist) Sigma-1 Receptor Sigma-1 Receptor Piperidine Derivative (Sigma-1 Agonist)->Sigma-1 Receptor Activates ER Stress ER Stress Sigma-1 Receptor->ER Stress Reduces Ca2+ Homeostasis Ca2+ Homeostasis Sigma-1 Receptor->Ca2+ Homeostasis Modulates Mitochondrial Function Mitochondrial Function Sigma-1 Receptor->Mitochondrial Function Improves BDNF Signaling BDNF Signaling Sigma-1 Receptor->BDNF Signaling Promotes Neuronal Survival & Plasticity Neuronal Survival & Plasticity ER Stress->Neuronal Survival & Plasticity Ca2+ Homeostasis->Neuronal Survival & Plasticity Mitochondrial Function->Neuronal Survival & Plasticity BDNF Signaling->Neuronal Survival & Plasticity

Caption: Neuroprotective mechanisms of piperidine-based sigma-1 receptor agonists.

Conclusion

This guide has provided a comparative overview of the anticancer, antimicrobial, and neuroprotective activities of piperidine derivatives. The versatility of the piperidine scaffold allows for extensive structural modifications, leading to a wide range of biological activities. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel piperidine-based therapeutics.

References

  • Mancuso, R., et al. (2012). Sigma-1 receptor activation extends life span and attenuates motor neuron degeneration in SOD1(G93A) mice. Neurobiology of Disease, 47(3), 467-476.
  • O'Hagan, D. (2000). Piperidine and pyridine alkaloids.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610.
  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. (2025). Journal of Medicinal Chemistry.
  • Campisi, A., et al. (2019). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects.
  • Courtney, K. D., et al. (2010). Thematic review series: Thematic Review Series on PI3K: Thematic Review Series on PI3K. Journal of Lipid Research, 51(9), 2411-2426.
  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
  • Lo, H. L., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288.
  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegener
  • Structure–activity relationship of piperidine derivatives with... (n.d.).
  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • MTT assay and its use in cell viability and prolifer
  • MIC ( μ g/mL) values determined for the piperidine derivatives against M. tuberculosis H37RV. (n.d.).
  • Arun, A., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis.
  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. (2018). PubMed.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. (n.d.). BenchChem.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PMC.
  • Biological activities of piperidine alkaloids. (n.d.).
  • Wang, X. J., et al. (2024). Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. Fitoterapia, 177, 106118.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candid
  • Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.).
  • Piperine and Derivatives: Trends in Structure-Activity Rel
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.).
  • Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol.
  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.
  • Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. (n.d.). PubMed.
  • Agar well diffusion assay. (2020). YouTube.
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (n.d.). PMC.
  • 50% effective concentration (EC50) and 50% cytotoxicity... (n.d.).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (n.d.). BenchChem.
  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. (2023). PubMed.
  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016).
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop P
  • The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. (n.d.). PubMed.

Sources

Safety & Regulatory Compliance

Safety

1-benzyl-4-(1H-imidazol-5-yl)piperidine proper disposal procedures

The following guide details the proper disposal procedures for 1-benzyl-4-(1H-imidazol-5-yl)piperidine , a complex heterocyclic amine often used as a pharmaceutical intermediate. This protocol is designed for Research &...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 1-benzyl-4-(1H-imidazol-5-yl)piperidine , a complex heterocyclic amine often used as a pharmaceutical intermediate.

This protocol is designed for Research & Development (R&D) environments and adheres to RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice) guidelines.

Chemical Profile & Hazard Identification

Before disposal, you must understand the physicochemical properties that dictate the waste stream.[1] This compound combines a piperidine ring (secondary amine derivative) with an imidazole ring and a benzyl group.[1]

PropertyCharacteristicDisposal Implication
Chemical Class Heterocyclic Organic Amine / BaseSegregation: Must be separated from acids and oxidizers.[1][2]
Basicity Moderate to Strong BaseCorrosivity: Potential RCRA D002 waste if pH

12.5 (aqueous).[1]
Physical State Solid (typically) or Viscous OilPackaging: Solids require double-bagging; liquids require chemically resistant glass/HDPE.[1][2]
Toxicity Irritant / Potentially Toxic (Acute Tox.[1] 4)Handling: Do not dispose of via drain/sewer.[1]
Reactivity Metal CoordinatorContamination: If used with Pd/Pt catalysts, classify as "Heavy Metal Contaminated."[1]

Critical Warning: As an imidazole derivative, this compound can coordinate with transition metals.[1] If this waste was generated from a metal-catalyzed reaction (e.g., Suzuki or Buchwald coupling), it must be declared as a mixed waste stream (Organic + Metal) to prevent regulatory fines.[1][2]

Immediate Safety & Stabilization

Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

  • Hands: Nitrile gloves (minimum 0.11 mm thickness).[1] Double-glove if handling solutions >100 mM.[1][2]

  • Respiratory: Work within a certified fume hood.[1] If generating dust, use N95/P100 protection.[1]

Spill Response (Small Scale < 50g):

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • Neutralize: Do not use strong acids.[1] Use a clay-based absorbent or a commercial "Organic Base" spill kit.[1][2]

  • Collect: Sweep absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste - Debris."[1][2]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)
  • Primary Container: Place the substance in a screw-top glass vial or high-density polyethylene (HDPE) bottle.

  • Secondary Containment: Seal the primary container inside a clear, 6-mil polyethylene zip-lock bag.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: 1-benzyl-4-(1H-imidazol-5-yl)piperidine[1][2][3]

    • Hazards: Toxic, Corrosive (if applicable).[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
  • Solvent Compatibility: Ensure the carrier solvent is compatible.[1]

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate, DMSO.[1][2]

    • Incompatible: Concentrated Nitric Acid, Peroxides (risk of explosion).[1][2]

  • Segregation: Pour into the "Basic Organic Waste" carboy.

    • Note: If the solution contains Halogenated solvents (DCM, Chloroform), use the "Halogenated Organic" stream.[1][2] If not, use "Non-Halogenated."

  • pH Check: If the waste is aqueous, check pH.[1] If pH > 12.5, it is Corrosive Waste (D002) .[1]

Visual Disposal Workflow

The following diagram outlines the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 1-benzyl-4-(1H-imidazol-5-yl)piperidine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid MetalCheck Catalyst Present? (Pd, Pt, Cu, etc.) Solid->MetalCheck SolventCheck Solvent Type? Liquid->SolventCheck SolidPack Pack in Glass/HDPE Jar Double Bag MetalCheck->SolidPack No MetalStream Stream: Heavy Metal Organics MetalCheck->MetalStream Yes HaloStream Stream: Halogenated Organics (Red Can) SolventCheck->HaloStream Contains DCM/CHCl3 NonHaloStream Stream: Non-Halogenated Organics (Blue/Clear Can) SolventCheck->NonHaloStream MeOH/EtOAc/DMSO Labeling Apply Label: 'Hazardous Waste - Toxic/Irritant' SolidPack->Labeling HaloStream->Labeling NonHaloStream->Labeling MetalStream->Labeling

Figure 1: Decision matrix for segregating imidazole-piperidine waste streams based on physical state and solvent composition.[1][2]

Regulatory Compliance & Classification

To ensure your facility remains compliant with federal and international regulations, use the following classification codes when filling out your waste manifest.

Regulatory BodyCode / ClassificationNotes
US EPA (RCRA) Not Listed (P/U) Not a specifically listed waste.[1][2]
US EPA (Characteristic) D002 (Potential)Only if aqueous pH

12.[1]5. Otherwise, classify as "Non-RCRA Regulated Hazardous Waste" (state dependent).[1]
DOT (Transport) UN 3267 or UN 2811 Corrosive Liquid, Basic, Organic, n.o.s.[2] OR Toxic Solid, Organic, n.o.s.[2]
European Waste Code 07 05 04* "Other organic solvents, washing liquids and mother liquors."[1]

Final Disposition: The only acceptable final disposal method for this compound is High-Temperature Incineration at a permitted facility.[1][2] This ensures the complete destruction of the nitrogen-containing rings, preventing the formation of environmental persistence.[1][2]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for 1-Benzyl-4-piperidone (Precursor/Analog). Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of waste.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-benzyl-4-(1H-imidazol-5-yl)piperidine

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers. Executive Summary & Substance Profile Compound Identity: 1-benzyl-4-(1H-imidazol-5-yl)piperidine Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Summary & Substance Profile

Compound Identity: 1-benzyl-4-(1H-imidazol-5-yl)piperidine Chemical Class: Pharmacologically active heterocyclic intermediate (Piperidine/Imidazole scaffold). Operational Status: Treat as Potent / Bioactive.

Scientific Rationale for Safety Protocols: This compound features a piperidine ring substituted with a benzyl group and an imidazole moiety.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, frequently found in Histamine H3/H4 receptor antagonists and antipsychotic agents.

  • Bioactivity Warning: Due to the high probability of receptor binding affinity (GPCRs), this substance must be handled as a Novel Chemical Entity (NCE) with unknown potency.

  • Physicochemical Risk: The benzyl group increases lipophilicity (LogP > 2), enhancing potential for dermal absorption . The imidazole ring contributes to basicity, posing risks of mucous membrane irritation or corrosivity in high concentrations.

Default Control Banding: In the absence of a specific Occupational Exposure Limit (OEL), apply Control Band 3 (OEB 3) protocols:

  • Target OEL: 10 – 100 µg/m³

  • Hazard Codes (Inferred): H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]

Risk Assessment & PPE Decision Logic

Do not rely on a "one-size-fits-all" approach. PPE selection is dictated by the physical state and energy of the operation.

PPE Selection Matrix
Protection ZoneLow Energy / Solution (< 100 mg, Dissolved)High Energy / Solid Handling (Weighing, Grinding, Synthesis)Emergency / Spill (> 1 g Solid Release)
Respiratory Fume Hood (No Respirator if Sash < 18")P100 (HEPA) Half-Mask or PAPRSCBA or Full-Face P100
Dermal (Hands) Single Nitrile Gloves (Min 0.11 mm)Double Gloving (Nitrile over Nitrile)Chemical Resistant Laminate (Silver Shield)
Dermal (Body) Standard Cotton Lab CoatTyvek® Coverall (Elastic Wrists)Tychem® Suit (Impermeable)
Ocular Side-Shield Safety GlassesChemical Goggles (Indirect Vent)Full Facepiece (Integrated)
Engineering Class II Biosafety Cabinet or Fume HoodPowder Containment Hood or GloveboxEvacuation / Hazmat Protocol
Decision Logic Diagram

PPE_Decision_Logic Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quantity Quantity > 10mg? Solid->Quantity Volatility Heated / Aerosolized? Liquid->Volatility Level2 LEVEL 2: Enhanced PPE (Double Gloves, Tyvek Sleeves) Engineering: Vented Balance Enclosure Quantity->Level2 No (Trace) Level3 LEVEL 3: High Potency PPE (P100 Respirator, Tyvek Suit, Double Gloves) Engineering: Glovebox / Isolator Quantity->Level3 Yes (Dust Risk) Level1 LEVEL 1: Standard PPE (Lab Coat, Nitrile Gloves, Glasses) Engineering: Fume Hood Volatility->Level1 No Volatility->Level2 Yes

Figure 1: Risk-based logic flow for determining PPE requirements based on physical state and operational scale.

Operational Protocols: The "Self-Validating" System

Safety is not just what you wear; it is how you wear it. The following protocol uses a "Dirty-to-Clean" logic to prevent cross-contamination.

Phase A: Gowning (Entry)

Goal: Create a barrier before exposure.

  • Inspection: Check Tyvek/Lab coat for tears. Inflate gloves slightly to check for pinhole leaks.

  • Donning Sequence:

    • Step 1: Shoe covers (if dedicated lab).

    • Step 2: Don Inner Gloves (Nitrile, extended cuff). Tape cuff to lab coat sleeve if handling powders (prevents wrist exposure).

    • Step 3: Don Respiratory Protection (if required).[3] Perform a Positive/Negative Pressure Seal Check .

      • Validation: Cover filters with hands and inhale (mask should collapse). Exhale (mask should bulge slightly). If air leaks, adjust straps.

    • Step 4: Don Outer Gloves (Nitrile, standard cuff).

    • Step 5: Eye protection last.

Phase B: Handling (The "Buddy System")
  • Work Zone: Keep all open containers at least 6 inches inside the fume hood sash.

  • Technique: Use static-dissipative tools (spatulas) to prevent powder flight.

  • Validation: If you see powder residue on your outer gloves, the process has failed. Change outer gloves immediately.

Phase C: De-Gowning (Exit)

Goal: Trap contaminants on the PPE, not the person.

Degowning_Protocol Step1 1. Wipe Down Outer Gloves Step2 2. Remove Outer Gloves Step1->Step2 Discard as Chem Waste Step3 3. Remove Eye/Face Gear Step2->Step3 Handle by Straps Only Step4 4. Remove Suit/Coat Step3->Step4 Roll Inside-Out Step5 5. Remove Inner Gloves Step4->Step5 Do not touch skin Step6 6. Wash Hands (Soap/Water) Step5->Step6

Figure 2: Sequential de-gowning workflow designed to minimize secondary exposure risks.

Emergency Response & Disposal

Spill Management (Solid/Powder)
  • Evacuate: Clear the immediate area. Allow aerosols to settle (15 mins).

  • PPE Upgrade: Don P100 respirator and double gloves before re-entry.

  • Containment: Do NOT dry sweep. This generates dust.[4]

    • Protocol: Cover spill with wet paper towels (soaked in water or ethanol) to dampen the powder.

    • Cleanup: Scoop up damp material. Wipe surface with 0.1M HCl (to protonate the imidazole/piperidine, increasing solubility) followed by soap and water.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Stream: Segregate into "Solid Organic Waste" or "Liquid Organic Waste" (if dissolved).

  • Destruction: Incineration is the preferred method for nitrogen-heterocycles to ensure complete thermal decomposition of the bioactive scaffold.

  • Labeling: Must be clearly labeled with full chemical name and "Suspected Bioactive."

References

  • PubChem. (n.d.).[2] Compound Summary: Imidazole derivatives and Piperidine scaffolds. National Library of Medicine. Retrieved from [Link]

  • SafeBridge Consultants. (2020). Occupational Health Categorization and Control Banding. SafeBridge.[5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Recommended Practices for Safety and Health Programs in the Laboratory. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-(1H-imidazol-5-yl)piperidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-benzyl-4-(1H-imidazol-5-yl)piperidine
© Copyright 2026 BenchChem. All Rights Reserved.